Technical Documentation Center

Dilauroylphosphatidic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Dilauroylphosphatidic acid

Core Science & Biosynthesis

Foundational

Thermotropic Phase Behavior of Dilauroylphosphatidic Acid (DLPA): Mechanistic Insights and Experimental Methodologies

Executive Summary Dilauroylphosphatidic acid (DLPA, or 12:0 PA) is a synthetic, fully saturated glycerophospholipid characterized by two 12-carbon lauroyl acyl chains and a highly charged phosphatidic acid headgroup. In...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Dilauroylphosphatidic acid (DLPA, or 12:0 PA) is a synthetic, fully saturated glycerophospholipid characterized by two 12-carbon lauroyl acyl chains and a highly charged phosphatidic acid headgroup. In membrane biophysics and liposomal drug formulation, the most critical physicochemical parameter of any lipid is its gel-to-liquid-crystalline phase transition temperature ( Tm​ ). The Tm​ dictates membrane fluidity, permeability, and protein-lipid interactions.

For DLPA, the established Tm​ is 31 °C [1]. Because this transition occurs just below physiological body temperature (37 °C), DLPA serves as a highly valuable structural component in thermo-responsive drug delivery systems and biomineralization templates[2]. This whitepaper provides an in-depth mechanistic analysis of DLPA's phase behavior, the environmental factors that modulate it, and a self-validating experimental protocol for its precise thermodynamic characterization.

Molecular Architecture and Thermodynamic Determinants

The phase transition temperature of a lipid bilayer is the point at which the membrane shifts from a highly ordered, rigid gel phase ( Lβ​ ) to a disordered, fluid liquid-crystalline phase ( Lα​ ). This endothermic process is driven by the melting of the hydrophobic acyl chains.

PhaseTransition Gel Gel Phase (Lβ) < 31°C Tight Acyl Chain Packing Transition Chain Melting (Tm = 31°C) Endothermic Heat Absorption Gel->Transition Fluid Liquid-Crystalline Phase (Lα) > 31°C High Lateral Mobility Transition->Fluid

Thermodynamic gel-to-liquid-crystalline phase transition of DLPA bilayers.
The Causality of Headgroup Geometry

While acyl chain length is the primary driver of van der Waals interactions (longer chains = higher Tm​ ), the lipid headgroup exerts a profound secondary effect. DLPA (12:0 PA) has a Tm​ of 31 °C, whereas Dilauroylphosphatidylcholine (DLPC, 12:0 PC) has a Tm​ of -2 °C[1].

This massive 33 °C difference, despite identical hydrophobic tails, is governed by the cross-sectional area of the headgroup. The bulky, zwitterionic choline headgroup of PC creates steric hindrance, forcing the acyl chains apart and lowering the energy required to melt them. Conversely, the small, anionic phosphate headgroup of PA allows the lauroyl chains to pack tightly together, significantly increasing the thermal energy required to induce the Lβ​→Lα​ transition.

Comparative Lipid Phase Transitions

To contextualize DLPA's thermal behavior, the following table summarizes the quantitative Tm​ data for structurally related lipids[1].

Lipid NomenclatureAcyl Chain LengthHeadgroup Tm​ (°C)
DLPA (12:0 PA) 12:0 Phosphatidic Acid (PA) 31
DMPA (14:0 PA)14:0Phosphatidic Acid (PA)52
DPPA (16:0 PA)16:0Phosphatidic Acid (PA)65
DLPC (12:0 PC)12:0Phosphatidylcholine (PC)-2
DLPG (12:0 PG)12:0Phosphatidylglycerol (PG)-3
DLPE (12:0 PE)12:0Phosphatidylethanolamine (PE)29

Environmental Modulators of DLPA Phase Behavior

Because the phosphatidic acid headgroup is highly reactive to its aqueous environment, the Tm​ of DLPA is not entirely static; it is heavily modulated by external physicochemical factors.

  • pH and Electrostatic Repulsion: The PA headgroup has two distinct pKa values. As the pH of the surrounding buffer increases, the headgroup becomes increasingly deprotonated, shifting from a monoanionic to a dianionic state. This increase in negative charge amplifies electrostatic repulsion between adjacent DLPA molecules, destabilizing the tightly packed gel phase and effectively lowering the Tm​ [3].

  • Surfactant Interactions: The introduction of surfactants alters the thermodynamic landscape of the DLPA bilayer. Non-ionic surfactants generally depress the Tm​ monotonically by disrupting chain packing. However, cationic surfactants (such as alkyltrimethylammonium bromides) exhibit a complex, biphasic effect. Depending on their hydrocarbon chain length, they can elevate the Tm​ at low concentrations via electrostatic bridging with the anionic PA headgroups, but depress the Tm​ at higher concentrations as hydrophobic disruption overtakes electrostatic stabilization[4][5].

  • Protein Binding: The binding of peripheral membrane proteins can also trigger conformational changes dependent on the lipid phase state. For instance, certain proteins undergo unfolding and aggregation specifically when bound to anionic lipids like DLPA at temperatures corresponding to their chain melting transition[6].

Experimental Methodology: Determining DLPA Tm​ via DSC

To accurately determine the Tm​ and transition enthalpy ( ΔH ) of DLPA, Differential Scanning Calorimetry (DSC) is the gold standard. The following protocol is designed as a self-validating system to ensure thermodynamic accuracy and eliminate kinetic artifacts.

DSCWorkflow Film 1. Dry Lipid Film Evaporate Chloroform Hydration 2. Hydration Buffer at > 41°C Film->Hydration Vesicles 3. Extrusion Form LUVs Hydration->Vesicles DSC 4. DSC Cycling 10°C to 50°C Vesicles->DSC Analysis 5. Data Analysis Determine Tm & ΔH DSC->Analysis

Self-validating experimental workflow for determining DLPA phase transition via DSC.
Step-by-Step Protocol & Causality
  • Lipid Film Preparation: Dissolve DLPA powder in a chloroform/methanol mixture. Evaporate the solvent under a gentle stream of nitrogen, followed by vacuum desiccation for at least 2 hours.

    • Causality: Residual organic solvents act as plasticizers within the hydrophobic core of the bilayer. Even trace amounts will artificially depress the Tm​ and broaden the transition peak, leading to inaccurate thermodynamic readings.

  • High-Temperature Hydration: Rehydrate the dried lipid film using a physiological buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4). Crucially, the buffer must be pre-heated to at least 41 °C.

    • Causality: Hydration must occur at a temperature at least 10 °C above the lipid's Tm​ (31 °C + 10 °C = 41 °C). If hydrated below Tm​ , the lipid remains in the rigid Lβ​ phase, preventing water from intercalating between the lamellae, which results in unhydrated, heterogeneous lipid clumps.

  • Vesicle Extrusion: Pass the hydrated multilamellar suspension through a 100 nm polycarbonate filter 11 to 21 times using a mini-extruder maintained at 41 °C.

    • Causality: Multilamellar vesicles (MLVs) possess highly heterogeneous lamellarity and size distributions, which causes broad, overlapping DSC peaks. Extrusion forces the lipids into uniform Large Unilamellar Vesicles (LUVs), ensuring a sharp, single thermodynamic transition.

  • Self-Validating DSC Thermal Cycling: Load the LUV suspension into the sample cell of a microcalorimeter, with the plain buffer in the reference cell. Run a heating-cooling-heating cycle from 10 °C to 50 °C at a scan rate of 1 °C/min.

    • Causality & Trustworthiness: The first heating scan often contains kinetic artifacts and metastable states induced by the mechanical shear stress of the extrusion process. By executing a full thermal cycle, the second heating scan represents the true, reversible thermodynamic phase transition. If the first and second heating scans differ wildly, the system is not at equilibrium; if the second and third match perfectly, the protocol has self-validated the integrity of the data.

Applications in Advanced Drug Delivery

Because DLPA undergoes phase transition at 31 °C, it is highly fluid at physiological temperature (37 °C). However, when engineered into mixed-lipid liposomal formulations (e.g., combining DLPA with higher-melting lipids like DPPC), researchers can fine-tune the aggregate Tm​ of the liposome to sit exactly at 39–40 °C.

This creates a thermo-responsive liposome . When these liposomes circulate in the bloodstream (37 °C), they remain in the impermeable gel phase, safely retaining their cytotoxic drug payload. When they reach a tumor site that is locally heated to 40 °C (via localized hyperthermia), the membrane melts into the liquid-crystalline phase. At this exact phase boundary, the coexistence of gel and fluid domains creates massive packing defects, resulting in a spike in membrane permeability and the rapid, targeted release of the therapeutic agent[2].

References

  • Inoue, T., et al. "Interaction of surfactants with bilayer of negatively charged lipid: effect on gel-to-liquid-crystalline phase transition of dilauroylphosphatidic acid vesicle membrane." PubMed / National Institutes of Health. Available at: [Link]

  • Inoue, T., et al. "Biphasic Effect of Alkyltrimethylammonium Bromides on Gel-to-liquid-crystalline Phase Transition Temperature of Dilauroylphosphatidic Acid (DLPA) Vesicle Membrane." Chemistry Letters, Oxford Academic. Available at: [Link]

  • US Patent US6696081B2. "Carbohydrate based lipid compositions and supramolecular structures comprising same." Google Patents.
  • Morales, et al. "Influence of the Lipid Phase State and Electrostatic Surface Potential on the Conformations of a Peripherally Bound Membrane Protein." ACS Publications. Available at: [Link]

  • ResearchGate. "Schematic illustration of the effect of temperature on phospholipid-based biomaterials." ResearchGate. Available at: [Link]

Sources

Exploratory

1,2-Dilauroyl-sn-glycero-3-phosphate (DLPA): Structural Dynamics, Biophysical Properties, and Applications in Advanced Lipid Nanoparticles

Executive Summary Phosphatidic acids (PAs) are foundational bioactive lipids that dictate cellular membrane dynamics, vesicular trafficking, and intracellular signaling. Among these, 1,2-dilauroyl-sn-glycero-3-phosphate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Phosphatidic acids (PAs) are foundational bioactive lipids that dictate cellular membrane dynamics, vesicular trafficking, and intracellular signaling. Among these, 1,2-dilauroyl-sn-glycero-3-phosphate (DLPA) —commonly utilized as a monosodium salt—stands out due to its medium-chain (12:0) saturated fatty acid architecture. This specific structural configuration imparts a unique biophysical profile, notably a phase transition temperature ( Tm​ ) below physiological body temperature. This whitepaper provides an in-depth technical analysis of DLPA's molecular structure, its phase behavior causality, its role in protein-lipid signaling, and self-validating protocols for its integration into lipid nanoparticles (LNPs) and liposomes.

Chemical Identity & Structural Architecture

DLPA is a glycerophospholipid consisting of a glycerol backbone esterified with two lauric acid (12:0) chains at the sn-1 and sn-2 positions, and a phosphate group at the sn-3 position. Because the phosphate headgroup is highly anionic, DLPA is typically synthesized and stabilized as a monosodium salt to prevent spontaneous hydrolysis and improve handling [1].

Table 1: Physicochemical and Structural Properties of DLPA
ParameterSpecification
Common Name 1,2-Dilauroyl-sn-glycero-3-phosphate (DLPA)
CAS Number 108321-06-8
Salt Form Monosodium Salt
Molecular Formula C₂▱H₅₂NaO₈P
Molecular Weight 558.66 g/mol
Lipid Number PA(12:0/12:0)
SMILES String [Na+].O=C(OCC(OC(=O)CCCCCCCCCCC)COP(=O)([O-])O)CCCCCCCCCCC
Solubility Chloroform (~1.6 mg/mL)

Data synthesized from [1] and [2].

Biophysical Properties: The Causality of Phase Behavior

In lipid formulation, the choice of acyl chain length is never arbitrary; it is a calculated decision that dictates the thermodynamic stability and fluidity of the resulting nanoparticle. The phase transition temperature ( Tm​ )—the point at which a lipid transitions from a rigid gel (solid) phase to a fluid liquid-crystalline phase—is directly proportional to the van der Waals interactions between the hydrophobic tails.

Because DLPA possesses relatively short 12-carbon chains, it exhibits a Tm​ of 31 °C [3]. This is a critical biophysical parameter. At physiological temperature (37 °C), DLPA exists entirely in the liquid-crystalline phase. This fluidity is essential for researchers designing LNPs that must fuse with endosomal membranes to facilitate intracellular payload release.

Table 2: Comparative Phase Transition Temperatures of Saturated PAs
LipidAcyl Chain Length Tm​ (°C)State at Physiological Temp (37 °C)
DLPA 12:0 / 12:031 °CLiquid-Crystalline (Fluid)
DMPA 14:0 / 14:052 °CGel (Rigid)
DPPA 16:0 / 16:065 °CGel (Rigid)
DSPA 18:0 / 18:075 °CGel (Rigid)

Reference: [3].

Mechanistic Role in Cellular Signaling

Beyond its structural role, phosphatidic acid is a potent secondary messenger. DLPA is frequently utilized in in vitro assays (such as liposome pull-down or protein-lipid overlay assays) to mimic endogenous PA generated by Phospholipase D2 (PLD2).

When PLD2 hydrolyzes phosphatidylcholine (PC) into PA, the localized accumulation of PA at the plasma membrane acts as an anionic docking site. This specifically recruits proteins with PA-binding domains, such as IQGAP1 . The recruitment of IQGAP1 to the membrane is a causal step in actin cytoskeleton remodeling, which drives cell migration and neointima formation in vascular smooth muscle cells [4].

G S1 Receptor Activation (e.g., GPCRs / RTKs) S2 Phospholipase D2 (PLD2) Activation S1->S2 S3 Phosphatidylcholine (PC) Hydrolysis S2->S3 S4 Phosphatidic Acid (PA) Generation S3->S4 S5 IQGAP1 Recruitment to Plasma Membrane S4->S5 S6 Actin Cytoskeleton Remodeling S5->S6 S7 Cell Migration & Neointima Formation S6->S7

PA-mediated signaling cascade driving IQGAP1 recruitment and cytoskeletal remodeling.

Application in Lipid Nanoparticles (LNPs)

In the development of LNPs and liposomes, anionic lipids like DLPA are incorporated to modulate the surface charge (zeta potential) and influence protein corona formation in vivo. The inclusion of DLPA ensures that the nanoparticle maintains a highly negative surface charge, which can be leveraged for the delivery of specific cationic payloads or to target scavenger receptors on macrophages [3].

G N1 Lipid Mixture (DLPA, PC, Cholesterol) N2 Organic Solvent Dissolution N1->N2 N3 Rotary Evaporation (Thin Film Formation) N2->N3 N4 Aqueous Hydration (Buffer Addition) N3->N4 N5 Multilamellar Vesicles (MLVs) N4->N5 N6 Extrusion / Sonication (Size Reduction) N5->N6 N7 Small Unilamellar Vesicles (SUVs / LNPs) N6->N7

Standard workflow for the formulation of DLPA-integrated Small Unilamellar Vesicles (SUVs).

Self-Validating Experimental Protocol: Preparation of DLPA-Incorporated SUVs

To ensure scientific integrity, formulation protocols must be self-validating. The following methodology for generating DLPA-containing Small Unilamellar Vesicles (SUVs) via thin-film hydration includes intrinsic quality control checkpoints to verify success.

Step-by-Step Methodology

Step 1: Lipid Dissolution & Mixing

  • Action: Dissolve DLPA, a helper lipid (e.g., DOPC), and cholesterol in a 2:1 (v/v) Chloroform/Methanol mixture inside a round-bottom flask.

  • Causality: The specific solvent ratio ensures complete solvation of both the highly hydrophobic cholesterol and the amphiphilic DLPA, guaranteeing homogeneous lipid mixing at the molecular level.

Step 2: Thin-Film Formation

  • Action: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at 40 °C until a dry, uniform lipid film forms. Dry under a nitrogen stream or vacuum desiccator overnight.

  • Causality: Complete removal of organic solvents is mandatory. Residual chloroform can induce cellular toxicity in downstream in vitro assays and disrupt the thermodynamic stability of the bilayer.

Step 3: Aqueous Hydration

  • Action: Hydrate the lipid film with a physiological buffer (e.g., 1X PBS, pH 7.4) by agitating the flask at 40 °C for 1 hour.

  • Causality: Hydration must occur at a temperature above the Tm​ of the highest-melting lipid in the mixture. Since DLPA's Tm​ is 31 °C, hydrating at 40 °C ensures the lipids are in the fluid liquid-crystalline phase, allowing them to spontaneously self-assemble into Multilamellar Vesicles (MLVs) [5].

Step 4: Extrusion (Size Reduction)

  • Action: Pass the MLV suspension through a polycarbonate membrane (e.g., 100 nm pore size) using a mini-extruder for a minimum of 11 passes.

  • Causality: Extrusion forces the multi-layered MLVs to shear and reform as uniform Small Unilamellar Vesicles (SUVs). Using an odd number of passes ensures the final extrudate ends up in the clean receiving syringe, preventing contamination from larger, unextruded vesicles.

Step 5: System Validation (Dynamic Light Scattering)

  • Action: Measure the Z-average diameter and Polydispersity Index (PDI) using a DLS instrument. Measure Zeta Potential via electrophoretic light scattering.

  • Validation Criteria: A successful formulation will yield a Z-average of ~100-120 nm, a highly negative Zeta Potential (confirming DLPA incorporation at the surface), and a PDI < 0.2 . A PDI above 0.2 indicates aggregation or incomplete extrusion, invalidating the batch and requiring re-extrusion.

References

  • Shi, J., et al. "Smart Lipid-Based Nanosystems for Therapeutic Immune Induction against Cancers: Perspectives and Outlooks." Pharmaceutics, 2021. Available at:[Link]

  • Wang, Z., et al. "Phosphatidic acid generated by PLD2 promotes the plasma membrane recruitment of IQGAP1 and neointima formation." The FASEB Journal, 2019. Available at:[Link]

  • M. L. Fanani, et al. "Influence of the Lipid Phase State and Electrostatic Surface Potential on the Conformations of a Peripherally Bound Membrane Protein." The Journal of Physical Chemistry B, 2010. Available at:[Link]

Foundational

Thermodynamic Profiling of Dilauroylphosphatidic Acid (DLPA) Lipid Bilayers: A Technical Guide for Membrane Biophysics

Executive Summary This technical whitepaper provides an authoritative, in-depth analysis of the thermodynamic properties of dilauroylphosphatidic acid (DLPA) lipid bilayers. Designed for biophysicists, formulation scient...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This technical whitepaper provides an authoritative, in-depth analysis of the thermodynamic properties of dilauroylphosphatidic acid (DLPA) lipid bilayers. Designed for biophysicists, formulation scientists, and drug development professionals, this guide synthesizes current thermodynamic data, explores the mechanistic drivers of phase transitions, and establishes a self-validating experimental framework for Differential Scanning Calorimetry (DSC). Understanding the precise thermal behavior of DLPA is critical for engineering liposomal drug carriers and mapping lipid-protein interactions at the membrane interface.

Molecular Architecture and Causality of Phase Behavior

DLPA (1,2-dilauroyl-sn-glycero-3-phosphate) is an anionic phospholipid characterized by two fully saturated 12-carbon (lauroyl) acyl chains and a phosphatidic acid (PA) headgroup. The thermodynamic signature of any lipid bilayer is fundamentally governed by the delicate balance between the attractive van der Waals forces of the hydrophobic tails and the steric/electrostatic interactions of the hydrophilic headgroups.

Because DLPA possesses relatively short acyl chains, the energy required to "melt" the bilayer from the solid gel ( Lβ​ ) phase to the fluid liquid-crystalline ( Lα​ ) phase is significantly lower than that of longer-chain analogs like dipalmitoylphosphatidic acid (DPPA). Furthermore, the PA headgroup is highly sensitive to its ionic environment. The protonation state of this headgroup dictates the degree of intermolecular electrostatic repulsion, directly driving the macroscopic condensation or expansion of the bilayer architecture.

Quantitative Thermodynamic Parameters

Under standard physiological conditions (neutral pH, 150 mM NaCl), the main phase transition temperature ( Tm​ ) of DLPA occurs between 28.6 °C and 31.0 °C[1][2]. This specific temperature window makes DLPA an exceptional model for studying temperature-dependent membrane phenomena near room temperature. The transition is accompanied by an endothermic enthalpy change ( ΔH ) reflecting the disruption of acyl chain packing.

Table 1: Summary of DLPA Thermodynamic Properties
ParameterValue / BehaviorEnvironmental ConditionMechanistic Driver
Main Phase Transition ( Tm​ ) 28.6 °C – 31.0 °CNeutral pH, 150 mM NaClMelting of 12:0 acyl chains from gel ( Lβ​ ) to liquid-crystalline ( Lα​ ) phase.
Membrane State (22 °C) Liquid-ExpandedNeutral pHHigh electrostatic repulsion between ionized PA headgroups prevents condensation.
Membrane State (22 °C) CondensedAcidic pH (2.0 - 7.0)Protonation neutralizes headgroup charge, allowing tighter acyl chain packing.
Surfactant Response Biphasic Tm​ ShiftAddition of C10/C12 Cationic SurfactantsChain-length dependent statistical mechanical interactions within the bilayer.

Environmental Modulators: pH, Ions, and Surfactants

The thermodynamic behavior of DLPA is not static; it is highly responsive to its electrostatic environment. As an anionic lipid, the phosphatidic acid headgroup undergoes protonation changes that dictate macroscopic bilayer properties. At neutral pH, the headgroup is partially ionized, maximizing intermolecular electrostatic repulsion. This forces the acyl chains apart, resulting in a liquid-expanded state at 22 °C[3]. Conversely, lowering the pH (2.0 - 7.0) neutralizes the headgroup, minimizing repulsion and allowing the lauroyl chains to pack tightly into a condensed state, thereby elevating the phase transition temperature[3].

G LowPH Low pH (< 4) Protonated PA Headgroup RepulsionLow Minimized Electrostatic Repulsion LowPH->RepulsionLow NeutralPH Neutral pH (~ 7) Ionized PA Headgroup RepulsionHigh Maximized Electrostatic Repulsion NeutralPH->RepulsionHigh PackingTight Tighter Acyl Chain Packing (Condensed Membrane) RepulsionLow->PackingTight PackingLoose Looser Acyl Chain Packing (Liquid-Expanded Membrane) RepulsionHigh->PackingLoose ThermoHigh Elevated Tm & Increased ΔH PackingTight->ThermoHigh ThermoLow Depressed Tm & Decreased ΔH PackingLoose->ThermoLow

Logical flow of pH-dependent thermodynamic modulation in DLPA bilayers.

Furthermore, the introduction of cationic surfactants dramatically alters DLPA thermodynamics. Research demonstrates that while short (octyl-) and long (tetradecyl-) chain trimethylammonium bromides induce monotonous shifts in Tm​ , intermediate chains (decyl- and dodecyl-) trigger a complex, biphasic thermodynamic response[4]. This biphasic behavior is driven by the statistical mechanical interactions between the surfactant hydrocarbon chains and the DLPA lipid matrix, highlighting the nuanced cooperativity of the bilayer[4].

Self-Validating Experimental Protocol: High-Sensitivity DSC

Differential scanning calorimetry (DSC) remains the gold standard, non-perturbing technique for quantifying the thermodynamic properties of lipid phase transitions[5]. However, obtaining high-fidelity data requires a rigorous, self-validating workflow. As an Application Scientist, I emphasize that thermal artifacts often masquerade as lipid domain phenomena. A robust DSC protocol must continuously validate its own thermodynamic equilibrium.

Step-by-Step Methodology
  • Lipid Film Hydration: Disperse dry DLPA lipid film in the target buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4). Causality: Hydration must occur at least 10 °C above the expected Tm​ (hydrate at ~45 °C) to ensure the lipids are in the fluid phase, allowing for the formation of multilamellar vesicles (MLVs).

  • LUV Extrusion: Pass the MLV suspension through a 100 nm polycarbonate filter 11-15 times. Causality: Extruding below Tm​ will rupture the rigid gel-phase membrane. Extruding at 45 °C ensures uniform Large Unilamellar Vesicles (LUVs), which provide a sharper, more cooperative transition peak than heterogeneous MLVs.

  • Vacuum Degassing: Degas both the lipid sample and the reference buffer under a vacuum with gentle stirring for 15 minutes. Causality: Dissolved gases form microbubbles upon heating. The expansion of these bubbles causes massive endothermic/exothermic artifacts that completely mask the lipid's thermodynamic signature.

  • DSC Loading: Load the sample cell with the DLPA LUVs and the reference cell with the exact dialysate buffer. Causality: Even a 1 mM difference in salt concentration alters the heat capacity baseline, corrupting the integration of ΔH .

  • Thermal Scanning: Perform heating and cooling scans at a rate of 1 °C/min. Causality: Faster scan rates introduce thermal lag between the sample and the reference cell, artificially broadening the transition peak and shifting the apparent Tm​ to higher temperatures.

  • Reversibility Validation (Self-Validation): Overlay successive heating scans. Causality: If the Tm​ shifts by >0.1 °C between scan 1 and scan 3, the system is not in thermodynamic equilibrium, or the lipid is undergoing chemical degradation (e.g., hydrolysis). The data must be discarded until reversibility is achieved.

DSC_Workflow Prep 1. Lipid Hydration (DLPA in buffer at 45°C) Extrude 2. LUV Extrusion (>Tm to prevent rupture) Prep->Extrude Degas 3. Vacuum Degassing (Eliminate thermal artifacts) Extrude->Degas Load 4. DSC Loading (Matched buffer reference) Degas->Load Scan 5. Thermal Scanning (1°C/min, 10°C to 50°C) Load->Scan Validate 6. Equilibrium Check (Overlay successive scans) Scan->Validate Validate->Scan Hysteresis > 0.1°C

Self-validating DSC experimental workflow for DLPA lipid bilayers.

Strategic Implications in Drug Development

The unique thermodynamic profile of DLPA—specifically its near-room-temperature Tm​ and highly reactive anionic headgroup—makes it an invaluable tool in pharmaceutical research. DLPA bilayers are frequently utilized to model the electrostatic surface potential of bacterial membranes, enabling the study of antimicrobial peptide insertion and peripheral membrane protein binding[1]. Because the lipid phase state directly influences protein conformation, understanding DLPA's thermodynamics is critical for accurately mapping protein-lipid interactions during the formulation of liposomal drug delivery systems.

References

  • [3] Structural and thermodynamic determinants of chain-melting transition temperatures for phospholipid and glycolipids membranes | ResearchGate | 3

  • [4] Interaction of surfactants with bilayer of negatively charged lipid: effect on gel-to-liquid crystalline phase transition of dilauroylphosphatidic acid vesicle membrane | Sci-Hub / Chemistry and Physics of Lipids | 4

  • [1] Influence of the Lipid Phase State and Electrostatic Surface Potential on the Conformations of a Peripherally Bound Membrane Protein | ACS Publications | 1

  • [5] Differential Scanning Calorimetry of Protein–Lipid Interactions | Springer / UCM |5

  • [2] Roadmap towards solar fuel synthesis at the water interface of liposome membranes | Chemical Society Reviews (RSC Publishing) |2

Sources

Exploratory

The Role of Dilauroylphosphatidic Acid in Shaping Cellular Membranes: A Technical Guide for Researchers

Abstract In the intricate landscape of cellular biology, the precise architecture of biological membranes is paramount to their function. Membrane curvature, a fundamental aspect of this architecture, is critical for a m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the intricate landscape of cellular biology, the precise architecture of biological membranes is paramount to their function. Membrane curvature, a fundamental aspect of this architecture, is critical for a myriad of cellular processes, including vesicular trafficking, endocytosis, exocytosis, and cell division. The lipid composition of the bilayer is a key determinant of its physical properties, and certain lipids, by virtue of their molecular geometry, can actively induce or stabilize membrane curvature. Among these, phosphatidic acid (PA) has emerged as a pivotal player. This in-depth technical guide focuses on a specific saturated variant, 1,2-dilauroyl-sn-glycero-3-phosphate (DLPA), providing researchers, scientists, and drug development professionals with a comprehensive understanding of its core principles, experimental investigation, and biological significance in the context of membrane curvature.

The Molecular Basis of Curvature Induction: Why Shape Matters

The ability of a lipid to influence membrane curvature is intrinsically linked to its molecular shape, a concept quantified by the packing parameter (P). This dimensionless value is defined by the ratio of the lipid's hydrophobic tail volume (V) to the product of its headgroup area (a) and the length of its acyl chains (l):

P = V / (a * l) [1][2][3]

The resulting value predicts the lipid's preferred packing geometry and, consequently, its effect on membrane curvature:

  • P < 1 (Inverted Cone): Lipids with large headgroups and smaller acyl chains, such as lysophospholipids, favor positive curvature, bending the membrane away from the headgroups.

  • P ≈ 1 (Cylinder): Lipids like phosphatidylcholine (PC) have a balanced headgroup-to-tail ratio and prefer to form flat bilayers.[1]

  • P > 1 (Cone): Lipids with small headgroups relative to their bulky acyl chains, such as phosphatidic acid and diacylglycerol (DAG), induce negative curvature, where the membrane bends towards the headgroups.[1][4]

Dilauroylphosphatidic acid (DLPA) is a quintessential example of a cone-shaped lipid. Its small, anionic phosphomonoester headgroup, combined with two saturated 12-carbon lauroyl chains, creates a significant mismatch in cross-sectional area between the hydrophilic and hydrophobic regions.[5] This intrinsic geometry means that when DLPA is incorporated into a lipid bilayer, it generates lateral pressure and strain, which is relieved by the membrane bending. This bending results in negative curvature, a critical feature for initiating processes like vesicle budding and fission.[6]

cluster_0 Lipid Shape and Membrane Curvature cluster_1 Resulting Membrane Geometry Cylindrical Cylindrical Lipid (e.g., PC) Area(Head) ≈ Area(Tails) Packing Parameter (P) ≈ 1 Forms Flat Bilayers Flat Flat Bilayer Cylindrical->Flat Favors Cone Cone Negative Negative Curvature Cone->Negative Induces InvertedCone InvertedCone Positive Positive Curvature InvertedCone->Positive Induces cluster_0 Phosphatidic Acid (PA) Synthesis Pathways cluster_1 Downstream Effect PC Phosphatidylcholine (PC) (Cylindrical) PLD Phospholipase D (PLD) PC->PLD Substrate PA Phosphatidic Acid (PA) (Cone-shaped) PLD->PA Produces DAG Diacylglycerol (DAG) (Cone-shaped) DGK Diacylglycerol Kinase (DGK) DAG->DGK Substrate DGK->PA Produces Curvature Induction of Negative Membrane Curvature PA->Curvature Leads to Arf1 Arf1-GTP Arf1->PLD Activates

Key enzymatic pathways for the localized production of phosphatidic acid, linking cell signaling to membrane curvature.

Experimental Methodologies for Studying DLPA-Induced Curvature

Investigating the role of DLPA in membrane curvature requires a suite of biophysical techniques that can probe changes in membrane shape and mechanics at the nanoscale. The choice of methodology depends on the specific question being addressed, from the mechanical properties of a planar bilayer to the formation of highly curved tubules.

Atomic Force Microscopy (AFM): Probing Nanomechanical Properties

AFM is a powerful tool for visualizing the topography of lipid bilayers and quantifying their mechanical properties with nanoscale resolution. In the context of DLPA, AFM force spectroscopy can be used to measure how the inclusion of this cone-shaped lipid alters the stability and mechanics of a model membrane.

Core Principle: An atomically sharp tip at the end of a flexible cantilever is scanned across a supported lipid bilayer (SLB). In force spectroscopy mode, the tip is indented into the bilayer, and the force required to puncture it (the "breakthrough force") is measured. A lower breakthrough force indicates a less stable, more deformable membrane, which can be a consequence of the packing defects and lateral stress induced by cone-shaped lipids like DLPA.

Experimental Protocol: AFM Force Spectroscopy on a DLPA-Containing SLB

  • Liposome Preparation:

    • Prepare a lipid mixture of a primary cylindrical lipid (e.g., 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine, POPC) and the desired molar percentage of DLPA in chloroform.

    • Dry the lipid mixture under a stream of nitrogen and then under vacuum for at least 2 hours to remove all solvent.

    • Hydrate the lipid film in a suitable buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4) by vortexing, followed by several freeze-thaw cycles.

    • Extrude the resulting multilamellar vesicles through polycarbonate filters with a defined pore size (e.g., 100 nm) to create small unilamellar vesicles (SUVs).

  • Supported Lipid Bilayer (SLB) Formation:

    • Cleave a mica substrate to expose a fresh, atomically flat surface.

    • Place the mica in the AFM fluid cell.

    • Add the SUV solution to the mica surface, along with a divalent cation such as Ca2+ (final concentration ~2-5 mM), which promotes vesicle fusion.

    • Incubate at a temperature above the Tm of all lipids in the mixture (for DLPA, >31°C) to facilitate vesicle rupture and fusion into a continuous bilayer.

    • Thoroughly rinse the bilayer with buffer to remove unfused vesicles.

  • AFM Imaging and Force Spectroscopy:

    • Image the SLB in tapping mode to confirm the presence of a continuous, defect-free bilayer.

    • Switch to force spectroscopy mode.

    • Acquire force-distance curves at multiple points across the bilayer. The approach curve will show a sharp increase in force as the tip contacts the bilayer, followed by a sudden drop as the tip punctures the membrane.

    • The peak force just before the drop is the breakthrough force.

    • Analyze the breakthrough forces for bilayers with and without DLPA to quantify its effect on membrane stability.

Causality Behind Experimental Choices:

  • Choice of POPC: POPC is a common choice for the bulk lipid because it is in the fluid phase at room temperature, mimicking the state of a biological membrane.

  • Use of Ca2+: Divalent cations screen the electrostatic repulsion between the negatively charged vesicles and the mica surface, facilitating their adsorption and subsequent rupture to form the SLB.

  • Incubation Above Tm: For lipids like DLPA with a higher Tm, heating is crucial to ensure the lipids are in a fluid state, which is necessary for the vesicles to fuse properly into a planar bilayer.

cluster_0 AFM Force Spectroscopy Workflow A 1. Prepare DLPA-containing Small Unilamellar Vesicles (SUVs) B 2. Form Supported Lipid Bilayer (SLB) on Mica via Vesicle Fusion A->B C 3. Image SLB to Confirm Quality B->C D 4. Indent Tip into Bilayer C->D E 5. Measure Breakthrough Force D->E F 6. Compare Force with and without DLPA E->F

Workflow for assessing the impact of DLPA on membrane mechanical stability using AFM force spectroscopy.
Small-Angle X-ray Scattering (SAXS): Characterizing Liposome Structure

SAXS is a powerful technique for determining the average size, shape, and bilayer structure of liposomes in solution. [7][8][9]By analyzing the scattering pattern of X-rays as they pass through a sample of DLPA-containing liposomes, one can infer changes in the bilayer thickness and overall vesicle morphology, which are influenced by the presence of the curvature-inducing lipid.

Core Principle: A solution of liposomes is exposed to a collimated X-ray beam. The electrons in the lipid and water molecules scatter the X-rays, and the resulting scattering pattern is recorded by a detector. The angle and intensity of the scattered X-rays provide information about the electron density profile of the liposomes, from which structural parameters like bilayer thickness and vesicle radius can be derived. [8][10]The presence of a cone-shaped lipid like DLPA can lead to the formation of smaller, more highly curved vesicles, which would be detectable as a shift in the scattering pattern.

Experimental Protocol: SAXS Analysis of DLPA Liposomes

  • Liposome Preparation: Prepare SUVs with varying molar percentages of DLPA as described in the AFM protocol. Ensure the final lipid concentration is suitable for SAXS measurements (typically 1-10 mg/mL).

  • SAXS Data Acquisition:

    • Load the liposome solution into a temperature-controlled sample cell (e.g., a quartz capillary).

    • Acquire scattering data for the liposome sample and for a matching buffer blank.

    • The experiment should be conducted at a temperature above the Tm of DLPA.

  • Data Analysis:

    • Subtract the buffer scattering from the sample scattering.

    • Model the resulting scattering curve using established models for unilamellar vesicles. This modeling can yield parameters such as the average vesicle radius and the electron density profile across the bilayer.

    • Compare these parameters for liposomes with and without DLPA to determine its effect on vesicle size and bilayer structure.

Causality Behind Experimental Choices:

  • Use of SUVs: Unilamellar vesicles provide a simpler system for SAXS data analysis compared to multilamellar vesicles.

  • Buffer Matching: Accurate subtraction of the buffer scattering is critical for isolating the scattering signal from the liposomes.

  • Modeling: The choice of model is crucial for extracting meaningful structural information. For unilamellar vesicles, models that describe a spherical shell with a specific electron density profile (e.g., a series of Gaussian shells representing the headgroups and tails) are commonly used. [8][9]

Vesicle Tubulation Assays: Visualizing High Curvature

To directly visualize the ability of DLPA to induce and stabilize high-curvature structures, in vitro tubulation assays are employed. These assays use giant unilamellar vesicles (GUVs) as a model system and observe the formation of membrane tubules, which are highly curved, cylindrical extrusions from the main vesicle body.

Core Principle: Lipids that induce negative curvature, like DLPA, can facilitate the formation of tubules, either spontaneously or in concert with proteins that sense or generate curvature. The presence and morphology of these tubules can be observed using fluorescence microscopy.

Experimental Protocol: Supported Tubulated Bilayer (STuB) Assay

This assay provides a robust method to observe lipid sorting into curved regions. [5][11]

  • Liposome Preparation: Prepare SUVs containing a base lipid (e.g., POPC), the lipid of interest (e.g., a fluorescently labeled version of DLPA), and a fluorescent lipid marker for the bulk membrane (e.g., a fluorescently labeled PC).

  • STuB Formation:

    • Deposit the SUVs onto a clean glass coverslip.

    • Induce tubule formation by adding a high concentration of NaCl (e.g., 500 mM to 1 M) to the buffer. The osmotic stress and ion interactions promote the formation of tubules connected to the supported bilayer. [11]3. Microscopy and Analysis:

    • Image the STuBs using total internal reflection fluorescence (TIRF) or confocal microscopy.

    • Quantify the fluorescence intensity of the labeled DLPA in the tubular regions compared to the flat regions of the bilayer.

    • An enrichment of the DLPA signal in the tubules provides direct evidence of its preference for negatively curved membranes. The density of tubules can also be quantified to assess the ability of DLPA to promote their formation. [12] Causality Behind Experimental Choices:

  • Fluorescent Labeling: The use of fluorescently labeled lipids allows for the direct visualization and quantification of lipid distribution between flat and curved membrane regions.

  • NaCl Induction: The use of high salt concentrations is a simple and effective method to induce the formation of a network of tubules from a supported bilayer, creating a system with coexisting flat and curved regions for direct comparison. [11]

Implications for Cellular Function and Drug Development

The ability of DLPA and other phosphatidic acids to modulate membrane curvature is not merely a biophysical curiosity; it is fundamental to cellular function. The localized production of PA by enzymes like PLD and DGK acts as a switch, recruiting proteins that contain curvature-sensing domains (such as BAR domains) or further amplifying membrane bending. [13][14]This mechanism is central to:

  • Vesicle Formation: The initiation of a transport vesicle requires the membrane to bend away from the cytoplasm (positive curvature of the inner leaflet, negative curvature of the outer leaflet). The production of PA in the cytosolic leaflet helps to generate the necessary negative curvature to initiate budding. [4]* Endosomal Sorting: The formation of intraluminal vesicles within multivesicular bodies, a key step in downregulating signaling receptors, involves the inward budding of the endosomal membrane, a process that is facilitated by PA. [5]* Mitochondrial Dynamics: PA has been shown to be involved in the fusion and fission of mitochondria, processes that are essential for maintaining a healthy mitochondrial network.

For drug development professionals, understanding the role of DLPA and membrane curvature opens up new avenues for therapeutic intervention. The enzymes that produce PA, such as PLD, are potential drug targets. Inhibiting PLD could disrupt cellular processes that rely on PA-induced membrane curvature, which may be beneficial in diseases characterized by aberrant trafficking, such as cancer and neurodegenerative disorders. Conversely, lipid-based drug delivery systems, such as liposomes, could be engineered with specific lipids like DLPA to control their shape, stability, and interaction with target cells.

Conclusion

Dilauroylphosphatidic acid, through its simple yet elegant molecular geometry, plays a profound role in shaping the dynamic landscape of cellular membranes. Its small headgroup and twin saturated acyl chains predispose it to inducing negative membrane curvature, a physical property that is harnessed by the cell to drive essential processes of membrane trafficking and remodeling. By employing a combination of advanced biophysical techniques such as atomic force microscopy, small-angle X-ray scattering, and fluorescence-based tubulation assays, researchers can dissect the precise mechanisms by which DLPA influences membrane mechanics and architecture. A deeper understanding of these fundamental principles not only illuminates complex cellular functions but also provides a rational basis for the development of novel therapeutic strategies and advanced drug delivery systems.

References

  • Kooijman, E. E., et al. (2003). Modulation of membrane curvature by phosphatidic acid and lysophosphatidic acid. Traffic, 4(3), 162-174. [Link]

  • Kooijman, E. E., et al. (2005). Spontaneous Curvature of Phosphatidic Acid and Lysophosphatidic Acid. Biochemistry, 44(6), 2097-2102. [Link]

  • Wikipedia contributors. (2023). Phosphatidic acid. Wikipedia, The Free Encyclopedia. [Link]

  • Bills, B. L., & Knowles, M. K. (2022). Phosphatidic Acid Accumulates at Areas of Curvature in Tubulated Lipid Bilayers and Liposomes. Biomolecules, 12(11), 1707. [Link]

  • Bull, M., et al. (2020). A central role for phosphatidic acid as a lipid mediator of regulated exocytosis in Apicomplexa. ResearchGate. [Link]

  • Bills, B. L., & Knowles, M. K. (2022). Phosphatidic Acid Accumulates at Areas of Curvature in Tubulated Lipid Bilayers and Liposomes. PubMed, 36421720. [Link]

  • Lipoid. (n.d.). The various phospholipid aggregates. Lipoid. [Link]

  • Putta, P., et al. (2016). Phosphatidic acid binding proteins display differential binding as a function of membrane curvature stress and chemical properties. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1858(11), 2827-2836. [Link]

  • Roux, A., et al. (2002). A minimal system allowing tubulation with molecular motors pulling on giant liposomes. Proceedings of the National Academy of Sciences, 99(8), 5394-5399. [Link]

  • Putta, P., et al. (2016). Phosphatidic acid binding proteins display differential binding as a function of membrane curvature stress and chemical properties. ResearchGate. [Link]

  • Xenocs. (n.d.). Small-Angle X-ray Scattering for the characterization of liposomes in pharmaceutical applications. Xenocs. [Link]

  • Kumar, V. V. (1991). Complementary molecular shapes and additivity of the packing parameter of lipids. Journal of the American Chemical Society, 113(18), 7047-7048. [Link]

  • Itoh, T., & De Camilli, P. (2012). Mechanisms of Membrane Curvature Generation in Membrane Traffic. International Journal of Molecular Sciences, 13(3), 2575-2598. [Link]

  • Gladfelter Lab. (2013). Protocol for Preparation of Supported Lipid Bilayers. Gladfelter Lab. [Link]

  • Glogger, M., et al. (2022). Membrane curvature regulates Ups1 dependent phosphatidic acid transfer across lipid bilayers. eLife, 11, e78267. [Link]

  • Gzyl-Malcher, B., et al. (2015). Effect of Phosphatidic Acid on Biomembrane: Experimental and Molecular Dynamics Simulations Study. The Journal of Physical Chemistry B, 119(30), 9693-9705. [Link]

  • National Center for Biotechnology Information. (n.d.). Dilauroyl phosphatidic acid. PubChem Compound Database. [Link]

  • Wu, Z., et al. (2018). Steric confinement of proteins on lipid membranes can drive curvature and tubulation. Biophysical Journal, 114(3), 606-616. [Link]

  • Lecointre, A., et al. (2023). Lecithins: A comprehensive review of their properties and their use in formulating microemulsions. ResearchGate. [Link]

  • Szilagyi, D., & Szebeni, J. (2023). Describing the SAXS Profile of Unilamellar Liposomes via Beating Waves. ChemRxiv. [Link]

  • Lipfert, F., et al. (2022). Absolute scattering length density profile of liposome bilayers obtained by SAXS combined with GIXOS - a tool to determine model biomembrane structure. bioRxiv. [Link]

  • Ligeiro, D., et al. (2023). Phospholipases and Membrane Curvature: What Is Happening at the Surface?. International Journal of Molecular Sciences, 24(3), 2873. [Link]

  • Abbott, S. (n.d.). Critical Packing Parameter. Practical Surfactants Science. [Link]

  • Lee, M. C. S., et al. (2004). Mechanistic model for the generation of membrane curvature. ResearchGate. [Link]

  • Di Cola, E., et al. (2023). Beating-wave analysis of small-angle X-ray scattering of unilamellar liposomes loaded with model drug Benzocaine. Nanoscale, 15(1), 163-172. [Link]

  • Nye, J. A., & Groves, J. T. (2008). Supported Lipid Bilayer Technology for the Study of Cellular Interfaces. Current Protocols in Chemical Biology, 1(1), 1-22. [Link]

  • Beck, R., et al. (2008). Membrane curvature induced by Arf1-GTP is essential for vesicle formation. Proceedings of the National Academy of Sciences, 105(33), 11731-11736. [Link]

  • Banerji, S., & Hayes, D. G. (2020). Topographically smooth and stable supported lipid bilayer for high-resolution AFM studies. MethodsX, 7, 100806. [Link]

  • Beck, R., et al. (2022). Structural basis of Arf1-driven membrane tubulation. bioRxiv. [Link]

  • Tabaei, S. R., et al. (2019). Solvent-assisted preparation of supported lipid bilayers. Nature Protocols, 14(7), 2071-2093. [Link]

  • Okazaki, S., et al. (2022). Membrane tubulation induced by a bacterial glycolipid. Communications Biology, 5(1), 1-10. [Link]

  • Ambroggio, E. E., et al. (2013). Arf1 and Membrane Curvature Cooperate to Recruit Arfaptin2 to Liposomes. PLoS ONE, 8(4), e62963. [Link]

  • Bills, B. L., & Knowles, M. K. (2022). Tubulated lipid bilayers with PA and DPPE induce more tubule formation than PC. ResearchGate. [Link]

  • Le, C., et al. (2022). Lipid Tails Modulate Antimicrobial Peptide Membrane Incorporation and Activity. Biochemistry, 61(6), 469-478. [Link]

  • Tabaei, S. R., et al. (2019). Solvent-Assisted Preparation of Supported Lipid Bilayers. ResearchGate. [Link]

  • Bruker. (n.d.). Common Approaches to Tip Functionalization for AFM-Based Molecular Recognition Measurements. Bruker. [Link]

  • L. P. (2014). Nanomechanical Characterization of the Interfacial Properties of Bilayers of 1,2- dipalmitoyl-sn-glycero-3-phosphocholine. arXiv. [Link]

  • Liu, Y., et al. (2014). Evaluation of Young's Modulus of Tethered 1‑Palmitoyl-2-oleoyl-sn- glycero-3-phosphocholine Membranes Using Atomic Force Spectroscopy. Langmuir, 30(37), 11115-11123. [Link]

  • Picas, L., et al. (2007). Atomic force microscopy and force spectroscopy study of Langmuir-Blodgett films formed by heteroacid phospholipids of biological interest. Langmuir, 23(11), 6193-6199. [Link]

  • Morita, H., et al. (2022). Effects of the Molecular Structure of Malodor Substances and Their Masking on 1,2-Dioleoyl-sn-glycero-3-phosphocholine Molecular Layers. Langmuir, 38(40), 12301-12308. [Link]

Sources

Foundational

An In-depth Technical Guide to the Physicochemical Properties of Dilauroylphosphatidic Acid (DLPA)

Introduction: The Significance of Dilauroylphosphatidic Acid in Advanced Research Dilauroylphosphatidic acid (DLPA), a saturated diacyl-glycerophospholipid, stands as a molecule of significant interest within the scienti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Dilauroylphosphatidic Acid in Advanced Research

Dilauroylphosphatidic acid (DLPA), a saturated diacyl-glycerophospholipid, stands as a molecule of significant interest within the scientific community, particularly for researchers, scientists, and professionals in drug development. As a member of the phosphatidic acid (PA) family, DLPA is not merely a structural component of cellular membranes but also an active participant in a multitude of cellular signaling pathways. Its unique physicochemical properties, stemming from its 12-carbon lauroyl acyl chains, render it a valuable tool in the formulation of drug delivery systems and as a model lipid for biophysical studies. This guide provides a comprehensive exploration of the core physicochemical characteristics of DLPA, offering insights into its behavior in aqueous and lipid environments, its role in cellular processes, and methodologies for its characterization.

Core Physicochemical Properties of Dilauroylphosphatidic Acid (DLPA)

The utility of DLPA in various research and development applications is intrinsically linked to its fundamental physicochemical parameters. These properties dictate its self-assembly behavior, its interaction with other molecules, and its function in biological and artificial membrane systems.

Molecular Structure and Composition

DLPA, with the chemical name 1,2-dilauroyl-sn-glycero-3-phosphate, consists of a glycerol backbone esterified with two lauric acid molecules at the sn-1 and sn-2 positions and a phosphate group at the sn-3 position. The saturated nature of its lauroyl chains contributes to a more ordered and less fluid membrane environment compared to its unsaturated counterparts.

Caption: Chemical structure of Dilauroylphosphatidic acid (DLPA).

Quantitative Physicochemical Data

A summary of the key physicochemical properties of DLPA is presented in the table below. These values are crucial for designing experiments and formulating lipid-based systems.

PropertyValueSource(s)
Molecular Formula C27H53O8P[1]
Molecular Weight 536.7 g/mol [1]
CAS Number 108321-06-8 (sodium salt)[2]
Transition Temperature (Tm) 31°C[2]
Solubility Soluble in a mixture of chloroform, methanol, and water. Sparingly soluble in aqueous solutions.[3]
pKa The apparent pKa of phosphatidic acids is highly dependent on the membrane environment and packing density. For dipalmitoylphosphatidic acid (DPPA), a related saturated PA, the surface pKa2 has been reported to be as high as 11.5 in a condensed monolayer.[4][5]
Critical Micelle Concentration (CMC) The CMC of DLPA is not explicitly reported, but for diacyl-phosphatidylcholines, the CMC decreases with increasing acyl chain length. For 12:0 PC (DLPC), the CMC is in the nanomolar range.[6]

The Functional Significance of DLPA in Cellular Signaling and Drug Delivery

Phosphatidic acid is a key player in cellular signaling, acting as a second messenger that can recruit and activate a variety of proteins.[7][8][9] The specific roles of DLPA are influenced by its acyl chain length, which can affect membrane properties and protein interactions.

Role in Cellular Signaling Pathways

Phosphatidic acid is generated by the action of phospholipase D (PLD) and diacylglycerol kinase (DAGK) and can be metabolized to other signaling lipids like diacylglycerol (DAG) and lysophosphatidic acid (LPA).[10] PA has been shown to be involved in a wide array of cellular processes, including cell proliferation, membrane trafficking, and cytoskeletal organization.[7][9] The cone shape of PA, with its small headgroup and larger acyl chain region, can induce negative membrane curvature, which is important for membrane fission and fusion events.[9]

Signaling_Pathway PC Phosphatidylcholine DLPA Dilauroylphosphatidic Acid (DLPA) PC->DLPA PLD PLD Phospholipase D DAGK Diacylglycerol Kinase DAG Diacylglycerol DAG->DLPA DAGK Effector Downstream Effector Proteins DLPA->Effector Recruitment & Activation

Caption: Simplified signaling pathway involving DLPA.

Applications in Drug Delivery Systems

The amphiphilic nature of DLPA allows it to self-assemble into various structures in aqueous environments, such as micelles and liposomes.[11] This property is extensively utilized in the development of drug delivery systems. DLPA-containing liposomes can encapsulate both hydrophilic and hydrophobic drugs, protecting them from degradation and facilitating their targeted delivery to specific cells or tissues.[12][13] The biocompatibility and biodegradability of phospholipids like DLPA make them attractive materials for biomedical applications.[12]

Experimental Methodologies for the Characterization of DLPA

Accurate characterization of the physicochemical properties of DLPA is essential for its effective application. The following sections detail established protocols for determining the pKa and CMC of lipid systems.

Protocol for Determining the Apparent pKa of DLPA in Vesicles

The apparent pKa of an ionizable lipid within a lipid bilayer can be determined using a pH-sensitive fluorescent probe. This method relies on the change in fluorescence of the probe as it partitions into the lipid membrane, which is dependent on the charge state of the ionizable lipid.

Principle: The fluorescent probe, such as 6-(p-toluidino)-2-naphthalenesulfonic acid (TNS), exhibits low fluorescence in an aqueous environment but becomes highly fluorescent upon binding to the hydrophobic interior of a lipid membrane. The protonation state of DLPA influences the surface charge of the vesicle, which in turn affects the partitioning of the charged TNS probe. By titrating the pH of the vesicle suspension and monitoring the fluorescence of TNS, the apparent pKa of DLPA can be determined as the pH at which 50% of the maximal fluorescence change is observed.[14]

Step-by-Step Methodology:

  • Vesicle Preparation:

    • Prepare a lipid film of DLPA and a neutral helper lipid (e.g., DOPC) in a round-bottom flask by evaporating the organic solvent under a stream of nitrogen gas.

    • Hydrate the lipid film with a series of buffers of varying pH (e.g., from pH 4 to 10) to form multilamellar vesicles (MLVs).

    • Subject the MLV suspension to sonication or extrusion to form small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs), respectively.

  • Fluorescence Measurement:

    • In a 96-well plate, add the prepared DLPA-containing vesicles at a constant lipid concentration to each well.

    • Add a stock solution of the fluorescent probe (e.g., TNS) to each well to a final concentration that is significantly lower than the lipid concentration.

    • Incubate the plate at a controlled temperature for a sufficient time to allow for probe partitioning to reach equilibrium.

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen probe (e.g., Ex: 320 nm, Em: 450 nm for TNS).[14]

  • Data Analysis:

    • Plot the fluorescence intensity as a function of pH.

    • Fit the data to a sigmoidal dose-response curve.

    • The pH at the inflection point of the curve corresponds to the apparent pKa of DLPA in the vesicle system.

Caption: Workflow for pKa determination of DLPA in vesicles.

Protocol for Determining the Critical Micelle Concentration (CMC) of DLPA

The CMC is a fundamental property of surfactants and amphiphilic lipids, representing the concentration at which they begin to self-assemble into micelles.[15] Fluorescence polarization is a sensitive technique for determining the CMC.

Principle: This method utilizes a fluorescent probe that preferentially partitions into the hydrophobic core of micelles.[16][17] In the absence of micelles, the small fluorescent probe rotates rapidly in solution, resulting in low fluorescence polarization. When micelles form, the probe becomes incorporated into the larger, more slowly rotating micelles, leading to a significant increase in fluorescence polarization. The CMC is identified as the concentration at which this sharp increase in polarization occurs.[16]

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a series of dilutions of DLPA in an appropriate aqueous buffer.

    • Add a constant, low concentration of a suitable fluorescent probe (e.g., 1,6-diphenyl-1,3,5-hexatriene, DPH) to each dilution.[18]

  • Fluorescence Polarization Measurement:

    • Transfer the samples to a suitable cuvette or microplate.

    • Equilibrate the samples at a constant temperature.

    • Measure the fluorescence polarization using a fluorometer equipped with polarizing filters.

  • Data Analysis:

    • Plot the fluorescence polarization as a function of the logarithm of the DLPA concentration.

    • The plot will typically show two distinct linear regions. The intersection of these two lines corresponds to the CMC.

Conclusion and Future Directions

Dilauroylphosphatidic acid is a versatile phospholipid with well-defined physicochemical properties that make it a valuable tool in both fundamental research and applied sciences. Its role as a signaling molecule and its utility in forming biocompatible drug delivery systems underscore its importance. The methodologies outlined in this guide provide a framework for the robust characterization of DLPA and similar lipid molecules, enabling researchers to harness their full potential. Future research will likely focus on further elucidating the specific protein interactions of DLPA in signaling pathways and on developing more sophisticated DLPA-based nanocarriers for targeted therapies.

References

  • Chem-Impex International. 1,2-Dilauroyl-sn-glycero-3-phosphoglycerol, sodium salt.
  • PubChem. 1,2-Dilauroyl-sn-glycero-3-phosphoserine(1-).
  • PubChem. 1,2-Dilauroyl-sn-glycero-3-phosphocholine.
  • Getsoian, A. B., et al. (2017). Effect of pH and Salt on Surface pKa of Phosphatidic Acid Monolayers. Langmuir, 33(49), 14022-14031.
  • Avantor. 5 results for 1,2-Dilauroyl-sn-glycero-3-phosphocholine.
  • Avanti Polar Lipids.
  • Meker, S. (2017).
  • Cayman Chemical. 1,2-Dilauroyl-sn-glycero-3-PG (sodium salt).
  • Sigma-Aldrich. 1,2-Dilauroyl-sn-glycero-3-phosphorylglycerol = 98 73548-69-3.
  • Getsoian, A. B., et al. (2017). Effect of pH and Salt on Surface-pKa of Phosphatidic Acid Monolayers.
  • Agilent Technologies. (2013). Rapid Critical Micelle Concentration (CMC)
  • ChemicalBook.
  • Agilent Technologies. (2013). Rapid Critical Micelle Concentration (CMC)
  • MedchemExpress.com. 1,2-Dilauroyl-sn-glycero-3-phosphoethanolamine (DLPE).
  • Gzyl, B., & Paloncyova, M. (2019). Calculation of Apparent pKa Values of Saturated Fatty Acids With Different Lengths in DOPC Phospholipid Bilayers. Physical Chemistry Chemical Physics, 21(19), 10052-10060.
  • ChemicalBook. 1,2-DILAUROYL-SN-GLYCERO-3-PHOSPHOCHOLINE | 18194-25-7.
  • Cayman Chemical.
  • Gzyl, B., & Paloncyova, M. (2019). Calculation of Apparent pKa Values of Saturated Fatty Acids With Different Lengths in DOPC. FULIR.
  • London, E., & Feigenson, G. W. (1984). Fluorimetric Determination of Critical Micelle Concentration - Avoiding Interference from Detergent Charge. Analytical Biochemistry, 138(2), 408-412.
  • Wang, X. (2006).
  • Schrödinger, LLC. (2024). Calculating Apparent pKa Values of Ionizable Lipids in Lipid Nanoparticles. Molecular Pharmaceutics.
  • Jacob, K. M., & W. T. (1995). Phosphatidic acid: a lipid messenger involved in intracellular and extracellular signalling. PubMed, 23(1), 15-23.
  • Inxight Drugs. 1,2-DIOLEOYL-SN-GLYCERO-3-PHOSPHOETHANOLAMINE.
  • Wikipedia.
  • Wikipedia.
  • Tanguy, E., et al. (2019). Phosphatidic Acid: From Pleiotropic Functions to Neuronal Pathology. Frontiers in Cellular Neuroscience, 12, 513.
  • Cayman Chemical. LipidLaunch™ LNP Apparent pK Assay Kit (TNS Method).
  • Okita, N., et al. (2018). Protocols for Enzymatic Fluorometric Assays to Quantify Phospholipid Classes. PMC.
  • Weltzien, H. U., & Richter, G. (1984). Interfacial properties and critical micelle concentration of lysophospholipids. PubMed, 79(3), 299-307.
  • PubChem. 1,2-Dilauroyl-sn-glycero-3-phosphoethanolamine.
  • Hobden, J. A., et al. (2024). Critical micellar concentration determination of pure phospholipids and lipid‐raft and their mixtures with cholesterol. PMC.
  • Avanti Polar Lipids. 12:0 PA | 108321-06-8.
  • Carrasco, M. J., et al. (2026). Calculating Apparent pKa Values of Ionizable Lipids in Lipid Nanoparticle.
  • Carrasco, M. J., et al. (2025). Calculating Apparent p Ka Values of Ionizable Lipids in Lipid Nanoparticles. PubMed.
  • Avanti Polar Lipids.
  • Carrasco, M. J., et al. (2024). Calculating Apparent pKa Values of Ionizable Lipids in Lipid Nanoparticles. ChemRxiv.
  • Wang, X. (2006). Signaling functions of phosphatidic acid.
  • Ferreira, D. M. S., et al. (2021).
  • University of Toronto. (2023). Solubility of Organic Compounds.
  • Dai, Y., et al. (2025). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations.
  • Cayman Chemical.
  • Findlater, M., et al. (2010). Solubility of bio-sourced feedstocks in 'green' solvents†. Memorial University Research Repository.
  • PubChem. Dilauroyl phosphatidic acid.

Sources

Exploratory

Interactions of Dilauroylphosphatidic Acid with Divalent Cations: Mechanistic Insights and Kinetic Methodologies

Executive Rationale As a Senior Application Scientist specializing in lipid nanoparticle (LNP) formulation and membrane biophysics, I frequently encounter the challenge of controlling liposomal stability in physiological...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Rationale

As a Senior Application Scientist specializing in lipid nanoparticle (LNP) formulation and membrane biophysics, I frequently encounter the challenge of controlling liposomal stability in physiological environments. The interaction between acidic phospholipids and divalent cations is a fundamental driver of vesicle aggregation, membrane fusion, and phase transitions.

Dilauroylphosphatidic acid (DLPA) serves as an optimal model system for these studies. Because DLPA possesses a short, saturated 12-carbon acyl chain, its gel-to-liquid crystalline phase transition temperature ( Tm​ ) is well below room temperature. This ensures that at a standard 22°C benchtop environment, DLPA monolayers and bilayers exist in a fluid, liquid-expanded state[1]. By eliminating the confounding variables of acyl-chain rigidity seen in longer-chain lipids (like DPPA), we can isolate and study the pure electrostatic and thermodynamic effects of divalent cation binding (e.g., Ca²⁺, Mg²⁺, Ba²⁺) to the anionic phosphate headgroup.

Physicochemical Mechanics of Cation-DLPA Interactions

The addition of divalent cations to a suspension of DLPA vesicles triggers a cascade of physicochemical events driven by the high charge density of the phosphatidic acid headgroup.

  • Electrostatic Neutralization: The primary event is the stoichiometric binding of divalent cations to the negatively charged phosphate moieties. This neutralizes the surface potential of the vesicle, drastically reducing the electrostatic repulsion (zeta potential) between adjacent lipid bilayers.

  • Headgroup Dehydration: Cation binding displaces the hydration shell surrounding the phosphate groups. Calcium (Ca²⁺), in particular, forms highly dehydrated, tight inter-vesicular trans-complexes, whereas Magnesium (Mg²⁺) tends to retain a larger hydration shell, altering the packing geometry.

  • Phase Transition and Aggregation: The reduction in effective headgroup area—coupled with charge neutralization—induces a shift in the lipid's critical packing parameter. This promotes the aggregation of vesicles and, depending on the cation, can drive a transition from a lamellar bilayer ( Lα​ ) to an inverted hexagonal ( HII​ ) phase, culminating in membrane fusion[2].

G A DLPA Vesicles (Stable, Anionic) C Electrostatic Neutralization A->C B Divalent Cations (Ca2+, Mg2+) B->C D Headgroup Dehydration B->D E Vesicle Aggregation C->E D->E F Membrane Fusion & HII Phase Transition E->F

Fig 1: Logical pathway of divalent cation-induced DLPA vesicle aggregation and fusion.

Kinetic and Structural Characterization

The Stopped-Flow Kinetic Model

Because the aggregation of DLPA vesicles upon exposure to divalent cations occurs on a millisecond timescale, standard spectrophotometric mixing is inadequate. To accurately capture the initial rate constants ( kagg​ ), we must employ stopped-flow kinetics. As demonstrated in foundational studies, the threshold concentration of the cation required to induce rapid aggregation varies significantly based on the cation's specific binding affinity and hydration energy [3].

Solid-State NMR of Metal-Lipid Complexes

To understand why different cations yield different kinetic profiles, we must look at the structural coordination at the atomic level. Solid-state ³¹P and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard here. ³¹P NMR directly probes the electronic shielding environment of the phosphate headgroup. When Mg²⁺ binds to DLPA, it restricts the conformational mobility of the headgroup, which is directly observable as a change in the chemical shift anisotropy (CSA) powder pattern, confirming the formation of stable lamellar Mg²⁺-DLPA complexes[4].

Quantitative Data Summary

The table below summarizes the comparative physicochemical parameters of primary divalent cations interacting with DLPA.

Table 1: Comparative Effects of Divalent Cations on DLPA Vesicles

CationBinding Affinity to PADehydration EfficacyAggregation RateFusogenic CapacityPrimary Structural Effect
Ca²⁺ Very HighHigh (Tight binding)Very FastHighPromotes non-lamellar ( HII​ ) phases
Mg²⁺ HighModerate (Retains water)FastModerateStabilizes lamellar complexes
Ba²⁺ ModerateLowModerateLowWeak aggregation

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every critical step includes a built-in quality control checkpoint to verify causality.

Protocol A: Stopped-Flow Kinetic Assay for Vesicle Aggregation

Objective: To determine the initial rate constant of DLPA vesicle aggregation upon the introduction of Ca²⁺ or Mg²⁺.

  • Vesicle Preparation (Extrusion):

    • Action: Hydrate a lipid film of pure DLPA in a cation-free buffer (e.g., 10 mM HEPES, 100 mM NaCl, pH 7.4). Extrude the suspension 11 times through a 100 nm polycarbonate membrane.

    • Causality: Extrusion ensures a monodisperse population of unilamellar vesicles. Polydispersity skews light scattering data, making kinetic modeling impossible.

    • Validation Checkpoint: Measure the vesicle batch using Dynamic Light Scattering (DLS). Proceed only if the Polydispersity Index (PDI) is < 0.1.

  • Reagent Loading & Temperature Equilibration:

    • Action: Load Syringe A with the DLPA vesicle suspension and Syringe B with the divalent cation solution (e.g., 5 mM CaCl₂ in identical buffer). Equilibrate the stopped-flow instrument to exactly 25°C.

    • Causality: Temperature control is paramount. Fluctuations alter the fluidity of the DLPA membrane, directly impacting the collision efficiency and aggregation rate.

  • Rapid Mixing and Data Acquisition:

    • Action: Trigger the pneumatic drive to rapidly mix equal volumes of Syringe A and B into the observation cell. Monitor turbidity (light scattering) at 400 nm for 10 seconds.

    • Causality: 400 nm is chosen because it avoids the absorption bands of any potential lipid double bonds (if using unsaturated variants) and provides an optimal signal-to-noise ratio for Rayleigh-Gans-Debye scattering.

  • Kinetic Modeling:

    • Action: Fit the initial linear slope of the absorbance vs. time curve to a second-order rate equation to extract kagg​ .

Workflow S1 1. DLPA Vesicle Extrusion S2 2. Rapid Mixing (Cations) S1->S2 S3 3. Stopped-Flow Spectroscopy S2->S3 S4 4. Kinetic Rate Calculation S3->S4

Fig 2: Step-by-step workflow for stopped-flow kinetic analysis of DLPA vesicles.

Protocol B: Solid-State NMR Preparation for Metal-Lipid Complexes

Objective: To structurally characterize the lamellar Mg²⁺-DLPA complex.

  • Lipid Hydration and Complexation:

    • Action: Co-dissolve DLPA and MgCl₂ (1:1 molar ratio) in a methanol/chloroform mixture. Evaporate under nitrogen gas to form a thin film, then lyophilize overnight. Hydrate the film with D₂O buffer.

    • Causality: Co-dissolving in organic solvent before hydration ensures that the Mg²⁺ ions are homogeneously distributed and complexed with the DLPA molecules prior to the formation of the bulk aqueous phase, preventing localized concentration gradients.

    • Validation Checkpoint: Visually inspect the hydrated pellet. A uniform, opaque paste indicates successful lamellar phase hydration.

  • Magic Angle Spinning (MAS) NMR Setup:

    • Action: Pack the hydrated lipid paste into a 4 mm zirconia MAS rotor. Spin the sample at 5–10 kHz inside the NMR probe. Acquire ³¹P spectra using high-power proton decoupling.

    • Causality: Magic Angle Spinning physically averages out the broad chemical shift anisotropy inherent in solid-state lipid bilayers, allowing for the resolution of distinct isotropic peaks that correspond to specific Mg²⁺ coordination states.

Conclusion

The interactions between dilauroylphosphatidic acid (DLPA) and divalent cations provide a highly controllable model for understanding membrane biophysics. By combining the macroscopic kinetic data derived from stopped-flow spectrophotometry with the atomic-level structural insights from solid-state NMR, researchers can engineer lipid-based drug delivery systems that leverage specific cation gradients (e.g., the high calcium environment of bone or specific intracellular compartments) to trigger targeted liposomal fusion and payload release.

References

  • Nakashima, T., Shigematsu, M., Ishibashi, Y., Sugihara, G., & Inoue, T. (1990). Stopped-flow kinetic study on aggregation of dilauroylphosphatidic acid vesicles induced by divalent cations. Journal of Colloid and Interface Science. URL:[Link]

  • Murari, M. P., O'Brien, M. P., & Prestegard, J. H. (1988). Structural Characterization of Lamellar Mg2+ Complexes of Dilauroylphosphatidic Acid Using 31P and 13C NMR. Molecular Mechanisms of Membrane Fusion. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: A Researcher's Guide to Preparing Liposomes with Dilauroylphosphatidic Acid (DLPA)

Introduction: The Utility of Dilauroylphosphatidic Acid in Liposome Formulation Dilauroylphosphatidic acid (DLPA) is a saturated, anionic phospholipid characterized by a glycerol backbone, two lauroyl (12:0) fatty acid c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Utility of Dilauroylphosphatidic Acid in Liposome Formulation

Dilauroylphosphatidic acid (DLPA) is a saturated, anionic phospholipid characterized by a glycerol backbone, two lauroyl (12:0) fatty acid chains, and a phosphate headgroup.[1] This structure imparts unique and highly desirable properties for the formulation of liposomes, which are microscopic, spherical vesicles composed of one or more lipid bilayers.[2] The anionic nature of the DLPA headgroup confers a negative surface charge to the liposome, which is critical for enhancing colloidal stability by preventing vesicle aggregation through electrostatic repulsion.[3]

Furthermore, the phosphate group possesses a titratable proton with a pKa in the physiological range, making DLPA an excellent candidate for creating pH-sensitive liposomes.[4] These "smart" delivery systems are designed to remain stable in the bloodstream at neutral pH but destabilize and release their encapsulated cargo in the acidic microenvironments associated with tumors or within cellular endosomes.[5] This guide provides a comprehensive, field-proven protocol for the preparation and characterization of DLPA-containing liposomes for research and drug development applications.

PART 1: Liposome Preparation via Thin-Film Hydration and Extrusion

The most robust and widely used method for generating unilamellar liposomes with a controlled size distribution is the thin-film hydration technique followed by extrusion.[6][7] This method first creates a dry, thin film of lipids, which is then hydrated to form multilamellar vesicles (MLVs). These MLVs are subsequently forced through polycarbonate membranes of a defined pore size to produce more uniform, large unilamellar vesicles (LUVs).[8][9]

Core Principles & Causality
  • Lipid Solubilization: Dissolving the lipids in an organic solvent (e.g., chloroform) ensures a homogenous mixture at the molecular level, which is critical for the uniform composition of the resulting liposome bilayers.

  • Thin Film Formation: Creating a thin, uniform film maximizes the surface area for hydration, leading to more efficient and consistent formation of MLVs.

  • Hydration Above Tc: The hydration step must be performed at a temperature above the gel-to-liquid crystalline phase transition temperature (Tc) of the lipid with the highest Tc in the mixture.[10] For DLPA, the Tc is approximately 31°C .[11] Above this temperature, the lipid bilayers are in a fluid state, allowing them to swell and peel off the flask wall to form closed vesicles upon agitation.

  • Extrusion for Size Homogenization: Extrusion is a high-pressure filtration process that reduces the size and lamellarity of the initial MLV suspension.[6] Repeatedly passing the vesicles through a membrane with a defined pore size (e.g., 100 nm) leads to the formation of a population of LUVs with a narrow size distribution that approaches the pore size of the membrane.[8]

Experimental Workflow Diagram

LiposomePreparationWorkflow cluster_0 Step 1: Lipid Film Preparation cluster_1 Step 2: Hydration cluster_2 Step 3: Size Reduction (Extrusion) A Dissolve DLPA & other lipids in organic solvent B Transfer to Round-Bottom Flask A->B C Evaporate solvent via Rotary Evaporation B->C D Dry film under high vacuum (overnight) C->D E Add aqueous buffer (e.g., PBS, HBS) D->E Result: Thin Lipid Film F Hydrate above Tc (e.g., 40°C) with agitation E->F G Formation of Multilamellar Vesicles (MLVs) F->G J Load MLV suspension into syringe G->J Result: Heterogeneous MLVs H Assemble Extruder with 100 nm polycarbonate membrane I Equilibrate Extruder to > Tc H->I K Extrude through membrane (11-21 passes) I->K J->K L Collect Homogeneous LUVs K->L M Proceed to Characterization L->M Result: 100 nm LUVs

Caption: Workflow for DLPA liposome preparation.

Detailed Protocol: Preparation of 100 nm DLPA/DOPC Liposomes (1:9 molar ratio)

Materials & Equipment:

  • 1,2-Dilauroyl-sn-glycero-3-phosphate (DLPA)

  • 1,2-Dioleoyl-sn-glycero-3-phosphocholine (DOPC)

  • Chloroform (HPLC grade)

  • Hydration Buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Round-bottom flask (50 mL)

  • Rotary evaporator

  • High-vacuum pump

  • Water bath or heating block

  • Mini-extruder device

  • Polycarbonate membranes (100 nm pore size)

  • Filter supports for extruder

  • Gas-tight glass syringes (1 mL)

  • Glass vials for storage

Procedure:

Part A: Thin Lipid Film Preparation

  • Lipid Calculation: For a final lipid concentration of 10 mg/mL in 1 mL, weigh out the required amounts of DLPA and DOPC for a 1:9 molar ratio.

  • Dissolution: Dissolve the weighed lipids in ~2-3 mL of chloroform in a glass vial. Swirl gently until the solution is clear and all lipids are fully dissolved.

  • Solvent Evaporation: Transfer the lipid solution to a 50 mL round-bottom flask. Attach the flask to a rotary evaporator. Immerse the flask in a water bath set to 35-40°C. Rotate the flask and apply a vacuum to evaporate the chloroform until a thin, uniform lipid film forms on the inner surface of the flask.

  • High-Vacuum Drying: Once a visible film is formed, remove the flask from the rotary evaporator. Connect it to a high-vacuum pump for at least 2-3 hours (or overnight) to ensure complete removal of any residual organic solvent.

Part B: Hydration 5. Pre-warm Buffer: Warm the chosen hydration buffer (e.g., PBS, pH 7.4) to a temperature above the Tc of DLPA, for instance, 40°C. 6. Hydration: Add 1 mL of the pre-warmed buffer to the round-bottom flask containing the dry lipid film. 7. Vesicle Formation: Agitate the flask vigorously to disperse the lipid film. This can be done by hand-swirling or using a vortex mixer. Continue the hydration process in the 40°C water bath for 30-60 minutes with intermittent agitation. The solution should become opalescent or milky, indicating the formation of MLVs.

Part C: Extrusion 8. Extruder Assembly: Assemble the mini-extruder according to the manufacturer's instructions, placing two stacked filter supports and one 100 nm polycarbonate membrane inside. 9. Temperature Equilibration: Place the assembled extruder into a heating block or water bath set to 40°C and allow it to equilibrate for at least 10 minutes. 10. Loading: Draw the MLV suspension into one of the 1 mL glass syringes. Carefully expel any air and connect the syringe to one side of the extruder. Connect an empty syringe to the other side. 11. Extrusion: Gently push the plunger of the filled syringe, forcing the lipid suspension through the polycarbonate membrane into the empty syringe. This completes one pass. 12. Repeat: Push the suspension back and forth between the two syringes. Perform an odd number of passes (e.g., 11 or 21) to ensure the final product is collected in the opposite syringe.[9] 13. Collection & Storage: Collect the final translucent suspension of LUVs. Store in a sealed glass vial at 4°C. For long-term storage, flushing with argon or nitrogen can prevent lipid oxidation.

PART 2: Physicochemical Characterization of DLPA Liposomes

Proper characterization is essential to ensure the quality, reproducibility, and stability of the liposome formulation.[12][13] Key parameters include vesicle size, size distribution, surface charge, and morphology.

Characterization Techniques & Expected Results
Parameter Technique Principle Significance for DLPA Liposomes
Mean Size & Polydispersity Index (PDI) Dynamic Light Scattering (DLS)Measures time-dependent fluctuations in scattered light intensity caused by the Brownian motion of vesicles.[14]Confirms the success of extrusion in producing vesicles of the target size (e.g., ~100-120 nm for a 100 nm membrane). A PDI value < 0.2 indicates a monodisperse and homogeneous population.[8]
Zeta Potential (ζ) Electrophoretic Light Scattering (ELS)Measures the velocity of charged vesicles in an applied electric field to determine their surface potential.[15]Confirms the anionic nature of the liposomes. A strong negative value (e.g., < -30 mV) indicates high colloidal stability due to electrostatic repulsion.[16][17]
Morphology & Lamellarity Cryogenic Transmission Electron Microscopy (Cryo-TEM)Vesicles are flash-frozen in their native, hydrated state, allowing for direct visualization of their structure without artifacts from staining or drying.[18][19]Provides direct visual confirmation of spherical, unilamellar vesicle formation and size, corroborating DLS data.[20][21]
Protocol: Size and Zeta Potential Measurement by DLS
  • Sample Preparation: Dilute a small aliquot of the liposome suspension in the original hydration buffer (or 0.22 µm-filtered deionized water) to an appropriate concentration to achieve a scattering intensity within the instrument's optimal range.[12]

  • Instrument Setup: Set the DLS instrument (e.g., Malvern Zetasizer) parameters, including the dispersant viscosity and refractive index, and allow the instrument to equilibrate to the desired temperature (e.g., 25°C).

  • Measurement: Place the cuvette in the instrument and initiate the size measurement. The instrument will report the Z-average diameter and the PDI.

  • Zeta Potential: For zeta potential, use an appropriate folded capillary cell. The instrument will apply a voltage and measure the electrophoretic mobility to calculate the zeta potential.[13]

PART 3: Application Focus - pH-Sensitive Liposomes

The phosphate headgroup of DLPA has a second pKa that falls within a physiologically relevant range.[4] At neutral pH (e.g., 7.4 in blood), the phosphate group is deprotonated and negatively charged, leading to repulsion between lipid headgroups and a stable bilayer structure. In an acidic environment (e.g., pH 5.0-6.5 in a tumor or endosome), the phosphate group becomes protonated.[5] This charge neutralization reduces electrostatic repulsion, increasing the propensity for the lipids to adopt non-bilayer structures, which destabilizes the liposome and triggers the release of its encapsulated contents.

Mechanism of pH-Triggered Release

Sources

Application

Advanced Application Note: Engineering Supported Lipid Bilayers with 12:0 PA (Dilauroyl Phosphatidic Acid)

Introduction & Strategic Rationale Supported lipid bilayers (SLBs) are robust biomimetic platforms used to interrogate membrane biophysics, protein-lipid interactions, and nanoparticle-mediated drug delivery. Among anion...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

Supported lipid bilayers (SLBs) are robust biomimetic platforms used to interrogate membrane biophysics, protein-lipid interactions, and nanoparticle-mediated drug delivery. Among anionic phospholipids, 12:0 PA (1,2-dilauroyl-sn-glycero-3-phosphate, DLPA) offers distinct thermodynamic and electrostatic advantages.

With a symmetric 12-carbon saturated acyl chain and a highly electronegative phosphatidic acid headgroup, 12:0 PA provides a strongly anionic membrane interface[1]. Crucially, its relatively short acyl chains result in a phase transition temperature (Tm) of 31°C[2], allowing researchers to toggle between rigid gel phases and fluid liquid-crystalline phases near physiological temperatures. This application note details the physicochemical rationale, step-by-step protocols, and advanced applications of 12:0 PA in SLB architectures.

Physicochemical Properties & Causality in Experimental Design

When designing SLBs, the choice of lipid dictates the vesicle fusion thermodynamics and the resulting membrane fluidity. The fusion of small unilamellar vesicles (SUVs) onto a hydrophilic substrate requires the lipid to be in a fluid, liquid-crystalline phase (T > Tm) to provide the necessary flexibility for vesicle rupture and edge-spreading.

Thermodynamic Causality: The 31°C Advantage

Longer-chain saturated PAs, such as 16:0 PA (DPPA) and 18:0 PA (DSPA), possess Tm values of 65°C and 75°C, respectively[2]. Forming SLBs with these lipids requires heating the system to >70°C, which can denature co-reconstituted proteins or destabilize temperature-sensitive substrates. In contrast, 12:0 PA's Tm of 31°C allows for vesicle fusion at a mild 40°C–45°C. Upon cooling to room temperature (e.g., 22°C), the 12:0 PA SLB transitions into a tightly packed gel phase, which is highly desirable for creating stable, non-diffusive nanopatterns or rigid structural supports[3].

Table 1: Phase Transition Temperatures of Phosphatidic Acid (PA) Lipids

Lipid Trivial NameCarbon ChainUnsaturationPhase Transition Temp (Tm)Optimal Vesicle Fusion Temp
12:0 PA (DLPA) 12:0None31°C40°C - 45°C
14:0 PA (DMPA)14:0None52°C60°C - 65°C
16:0 PA (DPPA)16:0None65°C75°C - 80°C
18:0 PA (DSPA)18:0None75°C85°C - 90°C
18:1 PA (DOPA)18:1Cis-9-4°CRoom Temp (20°C+)

Data sourced from Avanti Polar Lipids Phase Transition Database[2],[4].

Electrostatic Causality: The Requirement for Divalent Cations

At physiological pH (7.4), the 12:0 PA headgroup carries a net charge of approximately -1.5 to -2.0, making it highly effective at recruiting cationic proteins[1]. However, this strong negative charge presents a barrier to SLB formation on standard hydrophilic substrates (like mica or borosilicate glass), which are also negatively charged. To overcome this electrostatic repulsion, the fusion buffer must contain divalent cations (e.g., 2–5 mM Ca2+ or Mg2+). These cations act as electrostatic bridges, neutralizing the repulsion and pinning the vesicles to the substrate to initiate rupture.

G DLPA 12:0 PA (DLPA) Vesicles (Anionic, Tm = 31°C) Temp Heating (T > 31°C) Induces Liquid-Crystalline Phase DLPA->Temp Thermal Activation Adsorption Vesicle Adsorption & Rupture Temp->Adsorption Fluidity Enables Rupture Cations Divalent Cations (Ca2+/Mg2+) Bridges Electrostatic Repulsion Cations->Adsorption Charge Neutralization Substrate Hydrophilic Substrate (Mica / Borosilicate Glass) Substrate->Cations Surface Prep SLB Supported Lipid Bilayer (SLB) Ready for Assays Adsorption->SLB Self-Assembly

Logical workflow of 12:0 PA SLB formation highlighting temperature and ionic dependencies.

Step-by-Step Protocol: Formation of 12:0 PA SLBs via Vesicle Fusion

This protocol utilizes the vesicle fusion method, optimized for the specific thermodynamic and electrostatic requirements of 12:0 PA.

Materials Required
  • Lipid: 12:0 PA (DLPA) in chloroform.

  • Matrix Lipid (Optional): Zwitterionic lipid (e.g., DOPC or DMPC) for mixed bilayers.

  • Hydration Buffer: 10 mM HEPES, 150 mM NaCl, pH 7.4.

  • Fusion Buffer: 10 mM HEPES, 150 mM NaCl, 3 mM CaCl2, pH 7.4.

  • Substrate: Freshly cleaved ruby mica or piranha-cleaned glass coverslips.

Methodology

Step 1: Lipid Film Preparation

  • Aliquot the desired molar ratio of 12:0 PA (and matrix lipid, if used) into a clean borosilicate glass vial.

  • Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin, uniform lipid film.

  • Place the vial in a vacuum desiccator for at least 2 hours to remove residual trace solvents.

Step 2: SUV Generation (Self-Validating Step)

  • Hydrate the lipid film with Hydration Buffer to a final lipid concentration of 1 mg/mL.

  • Critical Causality: Heat the suspension to 45°C (well above the 31°C Tm of 12:0 PA) and vortex vigorously for 5 minutes to form multilamellar vesicles (MLVs).

  • Subject the MLV suspension to probe sonication or extrusion (using a 50 nm polycarbonate membrane) while strictly maintaining the temperature at 45°C.

    • Self-Validation: The suspension will transition from a cloudy, milky appearance to optically clear. This visual shift validates the successful breakdown of MLVs into Small Unilamellar Vesicles (SUVs).

Step 3: Substrate Preparation

  • Cleave mica using adhesive tape immediately prior to use. This exposes a pristine, atomically flat, negatively charged surface free of atmospheric hydrocarbons.

Step 4: Vesicle Fusion & SLB Assembly

  • Dilute the SUVs to 0.1 mg/mL in pre-warmed (45°C) Fusion Buffer . Note: The addition of 3 mM CaCl2 is mandatory to bridge the anionic 12:0 PA and the anionic mica.

  • Deposit 100 µL of the SUV solution onto the heated mica substrate.

  • Incubate at 40°C–45°C for 30 minutes in a humidified chamber to prevent evaporation. The elevated temperature ensures the lipids remain in the fluid phase, which is mechanically required for the vesicles to flatten, rupture, and coalesce into a continuous bilayer.

Step 5: Annealing and Washing

  • Gently flush the substrate with 2 mL of warm Hydration Buffer (Ca2+-free) to remove unfused vesicles.

  • Slowly cool the system to room temperature (22°C). As the temperature drops below 31°C, the 12:0 PA SLB will undergo a phase transition into the gel phase, locking the bilayer into a highly ordered, stable configuration ready for atomic force microscopy (AFM) or quartz crystal microbalance (QCM-D) analysis.

Advanced Applications of 12:0 PA SLBs

Biomimetic Electrochemistry & Protein Assays

12:0 PA SLBs are extensively used to study the redox behavior of peripheral membrane proteins. For instance, the highly anionic surface of DLPA strongly recruits Cytochrome c (a cationic hemeprotein). Researchers have successfully transferred DLPA monolayers onto electrode surfaces to study the direct electrochemistry of Cytochrome c, utilizing the lipid layer as a biomimetic interface that preserves the protein's native conformation and prevents denaturation against bare metal[5].

Biomineralization Templating

Phospholipids play a critical role in natural biomineralization. 12:0 PA SLBs act as highly effective 2D templates for the precipitation of calcium phosphates and calcium carbonates. The dense array of phosphate headgroups in a gel-phase 12:0 PA bilayer chelates calcium ions from solution, nucleating mineral growth in a highly controlled, regio-selective manner[6].

Nanobowl-Supported Liposomes & Drug Delivery

Recent advancements in nanomedicine have utilized 12:0 PA in conjunction with structural supports to create hyper-stable drug delivery vehicles. By coating mesoporous silica "nanobowls" with a lipid bilayer composed of DLPA and DMPC, researchers created "silicasomes." The solid support prevents the 12:0 PA bilayer from undergoing shear-induced drug leakage in the bloodstream, while the specific phase properties of DLPA allow for the tunable, controlled release of encapsulated therapeutics like irinotecan or doxorubicin in the tumor microenvironment[7],[3].

Pathway SLB 12:0 PA SLB (Anionic Surface) CytC Cytochrome c (Cationic Protein) SLB->CytC Electrostatic Recruitment CaPO4 Ca2+ / PO4(3-) Ions in Solution SLB->CaPO4 Ion Templating DrugDel Stabilized Drug Delivery Vehicle SLB->DrugDel Electro Redox Electrochemistry Assays CytC->Electro BioMin Biomineralization (Calcium Phosphate) CaPO4->BioMin Nanobowl Mesoporous Silica Nanobowl Support Nanobowl->SLB Structural Support

Downstream applications of 12:0 PA SLBs in electrochemistry, biomineralization, and drug delivery.

References

  • [1] Lipid acyl chain length and unsaturation modulate membrane surface charge and interactions with amphiphilic DNA nanoprobes. bioRxiv. URL:[Link]

  • [6] Phospholipid Strategies in Biomineralization and Biomaterials Research. ResearchGate. URL:[Link]

  • [7] Nanobowl-Supported Liposomes Improve Drug Loading and Delivery. Nano Letters (ACS Publications). URL:[Link]

  • [3] Spectroscopic Study of the Interaction of Carboxyl-Modified Gold Nanoparticles with Liposomes of Different Chain Lengths and Controlled Drug Release by Layer-by-Layer Technology. Langmuir (ACS Publications). URL:[Link]

  • [5] Micromanipulation of phospholipid bilayers by atomic force microscopy. ResearchGate. URL:[Link]

  • [2] Phase Transition Temperatures for Glycerophospholipids. Avanti Polar Lipids Research. URL:[Link]

  • [4] Phase transition temperature for ... Avanti Polar Lipids. URL:[Link]

Sources

Method

dilauroylphosphatidic acid application in targeted drug delivery systems

Application Note: Dilauroylphosphatidic Acid (DLPA) in Targeted Drug Delivery and Biomineralized Nanosystems Introduction to DLPA in Nanomedicine 1,2-dilauroyl-sn-glycero-3-phosphate (DLPA) is a synthetic, fully saturate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Dilauroylphosphatidic Acid (DLPA) in Targeted Drug Delivery and Biomineralized Nanosystems

Introduction to DLPA in Nanomedicine

1,2-dilauroyl-sn-glycero-3-phosphate (DLPA) is a synthetic, fully saturated anionic phospholipid that has emerged as a highly versatile excipient in the engineering of advanced lipid nanoparticles (LNPs) and liposomes. Characterized by its two 12-carbon (lauroyl) acyl chains and a negatively charged phosphatidic acid headgroup, DLPA possesses a unique physicochemical profile.

In targeted drug delivery, DLPA serves three primary functions:

  • Electrostatic Complexation: The anionic phosphate headgroup provides a strong negative surface charge, facilitating the loading of cationic active pharmaceutical ingredients (APIs) and preventing liposomal aggregation via electrostatic repulsion [1].

  • Phase Transition Dynamics: With a relatively low gel-to-liquid-crystalline phase transition temperature ( Tm​ ) of 31 °C [2], DLPA allows for mild formulation conditions, protecting thermosensitive biologic drugs from thermal degradation during the hydration and extrusion phases.

  • Biomineralization Templating: DLPA is increasingly utilized as an organic template for the biomineralization of liposomes. The negatively charged headgroups attract calcium ions ( Ca2+ ), nucleating protective mineral shells (e.g., calcium phosphate or silica). This structural reinforcement is critical for overcoming the low-stability bottleneck of liposomes in harsh delivery environments, such as pressurized metered-dose inhalers (pMDIs) for pulmonary delivery [3].

Mechanistic Dynamics of DLPA-Mediated Delivery

The efficacy of DLPA in targeted delivery is fundamentally tied to its interfacial chemistry. When dispersed in an aqueous medium, the unshielded phosphate groups orient toward the aqueous phase. In biomineralization workflows, these anionic sites act as localized supersaturation zones. Upon the introduction of Ca2+ , the ions are electrostatically tethered to the DLPA surface. Subsequent titration of phosphate ( PO43−​ ) or silicate precursors leads to the in situ growth of a rigid mineral shell around the flexible lipid bilayer. This hybrid core-shell architecture prevents premature drug leakage under mechanical shear stress while allowing for pH-responsive drug release within the acidic microenvironment of target cells (e.g., tumor microenvironments or endosomes).

Mechanism A DLPA Liposome (Anionic Surface) B Ca2+ Adsorption (Electrostatic Tethering) A->B Add CaCl2 C Mineral Nucleation (CaP Shell Formation) B->C Add Na2HPO4 D Stabilized Nanocarrier (Shear-Resistant) C->D Biomineralization E Targeted Release (pH-Responsive) D->E Endosomal Cleavage

Mechanistic pathway of DLPA-templated biomineralization for stabilized drug delivery.

Quantitative Physicochemical Profile

To ensure reproducibility in formulation design, understanding the structural and thermodynamic parameters of DLPA is essential. Table 1 summarizes the critical physicochemical data governing DLPA behavior in aqueous systems.

Table 1: Physicochemical Properties of DLPA (Sodium Salt)

ParameterValue / DescriptionFormulation Implication
Chemical Name 1,2-dilauroyl-sn-glycero-3-phosphateSaturated chains ensure high oxidative stability.
Molecular Weight ~522.6 g/mol Required for precise molar ratio calculations.
Acyl Chain Structure 12:0 (Saturated)Short saturated chains lower the Tm​ compared to DPPA/DSPA.
Phase Transition ( Tm​ ) 31 °CHydration/extrusion must occur at 40-45 °C to ensure fluidity.
Net Charge (pH 7.4) Anionic (-1 to -2)Drives electrostatic loading and biomineral nucleation.
Optimal Storage -20 °C (Dry powder/Chloroform)Prevents hydrolysis of ester bonds over time.

Experimental Protocols

The following protocols are designed as self-validating systems. Causality is embedded into each step to ensure the operator understands why a parameter is controlled, which is critical for troubleshooting and scaling up.

Protocol 1: Preparation of DLPA-Incorporated Liposomes via Thin-Film Hydration

Objective: To generate monodisperse, small unilamellar vesicles (SUVs) utilizing DLPA for anionic surface functionalization.

  • Lipid Dissolution:

    • Action: Dissolve DLPA, Cholesterol, and a neutral helper lipid (e.g., DSPC) in a molar ratio of 2:1:1 in a Chloroform/Methanol (2:1 v/v) mixture.

    • Causality: The solvent mixture ensures complete solvation of both the highly polar phosphatidic acid headgroup (methanol) and the hydrophobic lauroyl chains (chloroform), preventing localized lipid phase separation.

  • Thin-Film Formation:

    • Action: Evaporate the solvent under reduced pressure using a rotary evaporator at 35 °C until a dry, uniform lipid film forms. Purge with nitrogen gas for 1 hour.

    • Causality: Complete solvent removal is mandatory; residual chloroform can induce toxicity and disrupt the thermodynamic stability of the final bilayer.

  • Hydration (Critical Step):

    • Action: Hydrate the film with a pre-warmed aqueous buffer (e.g., 10 mM HEPES, pH 7.4) at 45 °C .

    • Causality: The hydration temperature must strictly exceed DLPA's Tm​ of 31 °C [4]. Hydrating below the Tm​ forces the lipids into a rigid gel phase, preventing the sheets from closing into vesicles.

    • Validation: The solution will transition from clear to a milky, opaque suspension, confirming the successful formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • Action: Pass the heated MLV suspension through a polycarbonate membrane (100 nm pore size) for 11–15 cycles using a thermojacketed extruder maintained at 45 °C.

    • Causality: Extrusion above the Tm​ ensures the membrane is sufficiently pliable to pass through the pores without rupturing, yielding a homogeneous population of SUVs.

FormulationWorkflow Step1 1. Lipid Mixing (DLPA + Chol in CHCl3/MeOH) Step2 2. Rotary Evaporation (Thin Film Formation) Step1->Step2 Vacuum & N2 Purge Step3 3. Hydration at 45°C (Strictly T > Tm of 31°C) Step2->Step3 Aqueous Buffer Addition Step4 4. Extrusion (100nm) (Size Homogenization) Step3->Step4 MLVs to SUVs Step5 5. Quality Control (DLS & Zeta Potential) Step4->Step5 Analytical Validation

Step-by-step workflow for DLPA liposome formulation and quality validation.

Protocol 2: Calcium Phosphate Biomineralization of DLPA Liposomes

Objective: To synthesize a protective calcium phosphate (CaP) shell around the DLPA liposome for enhanced mechanical stability in aerosolized delivery systems [3].

  • Electrostatic Pre-incubation:

    • Action: Slowly add 0.5 M CaCl2​ dropwise to the DLPA liposome suspension under continuous magnetic stirring at room temperature. Incubate for 30 minutes.

    • Causality: The Ca2+ ions electrostatically anchor to the anionic PO4−​ headgroups of DLPA. Slow addition prevents bulk osmotic shock, which could cause liposome leakage.

  • Mineral Nucleation:

    • Action: Titrate an equimolar amount of 0.5 M Na2​HPO4​ into the suspension at a rate of 10 µL/min.

    • Causality: The localized high concentration of Ca2+ on the liposome surface acts as a nucleation site, driving the precipitation of calcium phosphate exclusively on the lipid bilayer rather than in the bulk solution.

  • Purification & Validation:

    • Action: Dialyze the suspension against 10 mM HEPES buffer (MWCO 10 kDa) for 24 hours to remove unreacted ions.

    • Validation: Perform Dynamic Light Scattering (DLS). A successful CaP coating will typically increase the hydrodynamic diameter by 15–25 nm.

Analytical Validation & Quality Control

To ensure the integrity of the DLPA-based delivery system, the following analytical metrics must be verified post-formulation:

  • Dynamic Light Scattering (DLS): The target hydrodynamic diameter should be between 100–130 nm with a Polydispersity Index (PDI) of 0.15, indicating a highly monodisperse population.

  • Zeta Potential Analysis: Uncoated DLPA liposomes must exhibit a highly negative Zeta potential (typically -35 mV to -50 mV) due to the unshielded phosphatidic acid. Following biomineralization or cationic drug loading, this value should shift toward neutrality (e.g., -10 mV to +5 mV), serving as a direct validation of surface complexation.

  • Encapsulation Efficiency (EE%): Isolate free drug via ultracentrifugation (100,000 × g for 1 hour) and quantify the supernatant via HPLC. High EE% (>80%) is expected for cationic APIs due to strong electrostatic interactions with the DLPA core.

References

  • The Crucial Role of DLPA-Na in Modern Drug Delivery Systems. NBInno. Available at: [Link]

  • Smart Lipid-Based Nanosystems for Therapeutic Immune Induction against Cancers: Perspectives and Outlooks. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Overcoming the Low-Stability Bottleneck in the Clinical Translation of Liposomal Pressurized Metered-Dose Inhalers: A Shell Stabilization Strategy Inspired by Biomineralization. MDPI. Available at:[Link]

  • Phase transition temperature for Lipids. Avanti Polar Lipids. Available at:[Link]

Application

Application Notes and Protocols: Incorporation of Dilauroylphosphatidic Acid (DLPA) into Artificial Cell Membranes

Introduction: The Significance of Phosphatidic Acid in Membrane Mimicry Phosphatidic acid (PA) is a deceptively simple glycerophospholipid that plays an outsized role in cell biology. Despite being a minor component of m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Phosphatidic Acid in Membrane Mimicry

Phosphatidic acid (PA) is a deceptively simple glycerophospholipid that plays an outsized role in cell biology. Despite being a minor component of most biological membranes, typically constituting only a few mole percent, it serves as a critical biosynthetic precursor for nearly all other glycerophospholipids.[1] More importantly, PA functions as a potent lipid second messenger, dynamically generated to regulate a vast array of cellular processes including membrane trafficking, cytoskeletal organization, and signal transduction.[2][3] Its unique biophysical properties—a small, negatively charged phosphomonoester headgroup and a cone-like molecular shape—allow it to exert significant influence on the physical state of the lipid bilayer.[4][5]

1,2-dilauroyl-sn-glycero-3-phosphate (DLPA) is a saturated species of PA with two C12:0 acyl chains. Its defined structure makes it an invaluable tool for researchers seeking to construct artificial cell membranes (e.g., liposomes) with specific, reproducible biophysical characteristics. By incorporating DLPA, scientists can systematically investigate the effects of negative surface charge and membrane curvature stress on protein-lipid interactions, membrane fusion/fission events, and the activity of membrane-associated enzymes.[6][7]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practice of incorporating DLPA into artificial membranes. The protocols are designed to be robust and reproducible, with a focus on explaining the causality behind each step to empower users to adapt and troubleshoot their experiments effectively.

Section 1: Foundational Principles of DLPA and Membrane Biophysics

Before proceeding to the protocols, it is crucial to understand the key properties of DLPA and the foundational lipids with which it is often mixed. These characteristics dictate the experimental parameters required for successful liposome formation.

The Role of Key Components
  • Dilauroylphosphatidic Acid (DLPA): The primary agent for introducing negative charge and curvature stress. Its two saturated 12-carbon chains give it a relatively low phase transition temperature compared to longer-chain PAs.[8] This makes it a useful tool for creating fluid membranes at or near room temperature.

  • Matrix Lipids (e.g., POPC, DPPC): These are the bulk structural lipids that form the primary bilayer. 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) is often chosen for its low transition temperature, ensuring the membrane is in a fluid, biologically relevant state at typical experimental temperatures.[8] In contrast, 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) has a higher transition temperature and is used to create more rigid, gel-phase membranes.[9]

  • Cholesterol: This essential sterol is often included as a "helper lipid." It does not form a bilayer on its own but intercalates between phospholipids, increasing membrane packing density, enhancing mechanical rigidity, reducing permeability to small molecules, and disrupting the ordered gel phase.[10][11] A lipid-to-cholesterol molar ratio of 7:3 is a common starting point for creating stable bilayers.[12][13]

Critical Parameter: The Gel-to-Liquid Crystalline Phase Transition (Tm)

The main phase transition temperature (Tm) is the temperature at which a lipid bilayer transitions from a tightly packed, ordered "gel" state to a disordered, mobile "liquid-crystalline" or fluid state. This parameter is the single most important factor to consider during liposome preparation. All hydration and extrusion steps must be performed at a temperature significantly above the Tm of all lipid components in the mixture to ensure the lipids are in a fluid phase, which is necessary for proper vesicle formation and sizing.[12][14]

Lipid ComponentAcyl ChainsHeadgroupTm (°C)Primary Role in Formulation
DLPA 12:0 / 12:0Phosphatidic Acid31 °CAnionic charge, curvature stress
POPC 16:0 / 18:1Phosphocholine-2 °CFluid matrix lipid
DPPC 16:0 / 16:0Phosphocholine41 °CGel-phase matrix lipid
Cholesterol N/ASterolN/AMembrane stabilization, fluidity buffer
Table 1: Properties of Common Lipids Used in DLPA-Containing Artificial Membranes. Data sourced from Avanti Polar Lipids.[8]
The Impact of DLPA on Membrane Properties

Incorporating DLPA into a neutral lipid bilayer, such as one made of POPC, fundamentally alters the membrane's physicochemical characteristics.

cluster_props Resulting Membrane Properties DLPA DLPA Incorporation Membrane Artificial Membrane (Liposome) POPC Neutral Matrix Lipid (e.g., POPC) Charge Negative Surface Charge (Zeta Potential < 0) Membrane->Charge Introduces phospho-monoester headgroups Curvature Negative Curvature Stress (Promotes budding/invagination) Membrane->Curvature Cone-like molecular shape of PA ProteinBinding Altered Protein Interactions (Recruitment of cationic domains) Charge->ProteinBinding Enables electrostatic attraction

Caption: Logical flow of how DLPA incorporation modifies membrane properties.

Section 2: Experimental Protocols

This section provides detailed, step-by-step protocols for preparing and characterizing artificial membranes containing DLPA. The primary method described is the thin-film hydration followed by extrusion, which is a robust and widely used technique for producing unilamellar vesicles of a defined size.[12][15]

Materials and Reagents
  • 1,2-dilauroyl-sn-glycero-3-phosphate, sodium salt (DLPA)

  • 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)

  • Cholesterol

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Hydration Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4, or 10 mM HEPES with 150 mM NaCl, pH 7.4)

  • Round-bottom flasks (borosilicate glass)

  • Rotary evaporator

  • High-vacuum pump

  • Water bath or heating block

  • Argon or Nitrogen gas source

  • Glass syringes

  • Mini-extruder apparatus

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Filter supports for extruder

Protocol 1: Preparation of DLPA-Containing Liposomes by Thin-Film Hydration

This protocol details the creation of multilamellar vesicles (MLVs) as the first step in liposome preparation. The example formulation targets a total lipid amount of 20 µmol with a composition of POPC:Cholesterol:DLPA at a molar ratio of 65:30:5.

Step-by-Step Methodology:

  • Lipid Preparation & Mixing:

    • Calculate the required volumes of each lipid stock solution (typically dissolved in chloroform) to achieve the desired molar ratio.

    • Using glass syringes to prevent contamination and solvent incompatibility with plastics, transfer the calculated amounts of POPC, Cholesterol, and DLPA stock solutions into a clean round-bottom flask.

    • Expert Insight: The use of a chloroform/methanol co-solvent (e.g., 2:1 v/v) can improve the solubility of all lipid components, ensuring a truly homogeneous mixture in the final film.

  • Solvent Evaporation (Film Formation):

    • Attach the flask to a rotary evaporator.

    • Submerge the flask in a water bath set to a temperature of 35-40°C. This is safely below the boiling point of the solvent but aids in efficient evaporation.

    • Begin rotation (e.g., 150 rpm) and gradually apply a vacuum. The solvent will evaporate, leaving a thin, uniform lipid film on the inner surface of the flask.

    • Trustworthiness Check: A successful film is thin, milky-white or translucent, and evenly distributed. The absence of large, visible lipid aggregates is crucial for efficient hydration.

  • Residual Solvent Removal:

    • Once the film appears dry, disconnect the flask from the rotary evaporator.

    • Place the flask on a high-vacuum pump for at least 2 hours (overnight is recommended) to remove any residual traces of organic solvent, which can affect membrane stability and integrity.[15]

  • Lipid Film Hydration:

    • Pre-warm the chosen hydration buffer to a temperature well above the highest Tm of the lipid components. For a POPC/DLPA/Cholesterol mixture, the highest Tm is that of DLPA (31°C). Therefore, a hydration temperature of at least 41°C is recommended.[14]

    • Add the appropriate volume of the pre-warmed buffer to the flask to achieve the desired final lipid concentration (e.g., 10-20 mg/mL).

    • Immediately seal the flask and begin agitating vigorously (e.g., using a vortex mixer or by hand). The lipid film will gradually peel off the glass and swell, forming a milky, turbid suspension of multilamellar vesicles (MLVs).

    • Continue hydrating with agitation for 1 hour at the elevated temperature.

    • Expert Insight: To prevent lipid oxidation, especially if using unsaturated lipids like POPC, the hydration buffer should be degassed prior to use, and the flask can be purged with an inert gas (argon or nitrogen) before adding the buffer.[16][17]

Protocol 2: Vesicle Sizing by Extrusion

The MLV suspension from Protocol 1 is heterogeneous in size. Extrusion is a high-pressure filtration technique used to reduce the size and lamellarity of these vesicles, resulting in a more uniform population of large unilamellar vesicles (LUVs).[18]

cluster_workflow Liposome Preparation Workflow Start 1. Lipid Mixing (DLPA, POPC, Chol) in Chloroform Film 2. Thin Film Formation (Rotary Evaporation) Start->Film Hydrate 3. Hydration (Buffer, T > Tm) Film->Hydrate MLV Multilamellar Vesicles (MLVs) Hydrate->MLV Extrude 4. Extrusion (100 nm filter, T > Tm) MLV->Extrude LUV Unilamellar Vesicles (LUVs) Extrude->LUV Characterize 5. Characterization (DLS, Zeta Potential) LUV->Characterize

Caption: Standard workflow for preparing DLPA-containing LUVs.

Step-by-Step Methodology:

  • Extruder Assembly:

    • Assemble the mini-extruder apparatus according to the manufacturer's instructions, placing a wetted filter support on either side of a 100 nm polycarbonate membrane.

  • Temperature Control:

    • Pre-heat the extruder heating block to the same temperature used for hydration (e.g., >41°C for the DLPA/POPC mix). This is critical to prevent the lipids from transitioning to the gel phase and clogging the membrane pores.

  • Loading the Sample:

    • Draw the MLV suspension into one of the glass syringes.

    • Carefully expel any air and attach the syringe to one side of the extruder. Attach the second, empty syringe to the other side.

  • Extrusion Process:

    • Place the assembled extruder into the pre-heated block.

    • Gently and steadily push the plunger of the filled syringe, forcing the lipid suspension through the polycarbonate membrane into the empty syringe. This constitutes one "pass."

    • Repeat the process by pushing the suspension back in the opposite direction.

    • Perform an odd number of passes (e.g., 11 to 21 times) to ensure the final collection is in the alternate syringe.[19]

    • Expert Insight: The first few passes may require more pressure. If extrusion is excessively difficult, it may indicate the temperature is too low or the MLVs are too large and aggregated. A brief sonication of the MLV suspension before extrusion can sometimes help.

  • Sample Collection and Storage:

    • After the final pass, carefully remove the syringe containing the now translucent or opalescent LUV suspension.

    • Transfer the sample to a clean, sealed vial.

    • For short-term storage, keep at 4°C to minimize lipid hydrolysis.[12] Do not freeze, as ice crystal formation can rupture the vesicles. Purge the vial headspace with inert gas for enhanced stability.[17]

Section 3: Characterization and Validation

Characterization is a self-validating step to confirm the successful formation of liposomes with the desired properties.

Dynamic Light Scattering (DLS)

DLS is the primary technique for measuring the hydrodynamic diameter and size distribution (Polydispersity Index, PDI) of the liposome population.[4][18]

  • Expected Outcome: For a 100 nm extrusion, a mean vesicle diameter between 110-140 nm is typical. A PDI value below 0.2 indicates a reasonably monodisperse population.

  • Protocol: Dilute a small aliquot of the liposome suspension in the hydration buffer to an appropriate concentration for the DLS instrument. Perform measurements according to the instrument's standard operating procedure.

Zeta Potential Measurement

This technique measures the surface charge of the vesicles, providing direct evidence of DLPA incorporation.[20][21]

  • Expected Outcome: A liposome formulation of POPC and cholesterol will have a zeta potential near neutral (approx. 0 mV). The incorporation of anionic DLPA should result in a significant shift to a negative zeta potential (e.g., -20 to -50 mV), confirming its presence on the vesicle surface.

  • Protocol: Use a dedicated zeta potential cell, diluting the sample as required by the instrument, typically in a low ionic strength buffer (e.g., 10 mM HEPES) to obtain a stable reading.[22]

ParameterTechniquePurposeExpected Result for POPC:Chol:DLPA (65:30:5)
Size (Diameter) Dynamic Light Scattering (DLS)Confirm vesicle size and uniformity110 - 140 nm
Polydispersity (PDI) Dynamic Light Scattering (DLS)Assess homogeneity of size distribution< 0.2
Surface Charge Zeta Potential AnalysisValidate incorporation of anionic DLPA-20 to -50 mV
Table 2: Key Characterization Parameters and Expected Outcomes for DLPA-LUVs.

Section 4: Applications and Further Considerations

Key Research Applications
  • Studying Protein-Membrane Interactions: DLPA-containing membranes serve as excellent models for studying the recruitment of proteins with positively charged domains, such as those containing polybasic regions or specific PA-binding motifs.[4]

  • Membrane Curvature and Trafficking: The inherent ability of PA to induce negative curvature makes these liposomes valuable for investigating proteins that sense or generate membrane curvature, such as BAR domain proteins, which are crucial in endocytosis and vesicle formation.[5][23]

  • Drug Delivery Development: Anionic liposomes can be used to modulate the encapsulation and release of cationic drugs. The surface charge can also influence circulation time and cellular uptake pathways.[24]

  • Reconstitution of Membrane Proteins: Providing a charged and fluid lipid environment can be essential for the proper folding and function of reconstituted membrane proteins.[3][25]

Troubleshooting Common Issues
IssuePotential Cause(s)Recommended Solution(s)
Liposome Aggregation High ionic strength of buffer screening surface charge; high liposome concentration.Use a lower ionic strength buffer (e.g., 10 mM HEPES). Store at a more dilute concentration. Incorporate 1-5 mol% of a PEGylated lipid (e.g., DSPE-PEG2000) for steric stabilization.[10]
Low or Inconsistent Negative Zeta Potential Incomplete hydration of DLPA; inaccurate pipetting of lipid stocks.Ensure hydration and extrusion temperatures are well above DLPA's Tm (31°C). Re-verify stock concentrations and calculations. Highly charged lipids can sometimes form a viscous gel, which can be alleviated by ensuring sufficient salt is in the hydration buffer.
Lipid Degradation (Hydrolysis/Oxidation) Storage at high temperatures; presence of oxygen or metal ions.Store final preparation at 4°C.[12] Use degassed buffers purged with argon/nitrogen.[17] If metal-catalyzed oxidation is a concern, add a chelating agent like EDTA (100 µM) to the buffer.[26]
Difficulty Extruding / Clogged Filter Extrusion temperature is below the lipid Tm; lipid concentration is too high.Verify the extruder block is at the correct temperature (>41°C). Dilute the MLV suspension before extrusion. Ensure the lipid film was fully hydrated before attempting to extrude.

References

  • Maus, D., et al. (2019). Liposome preparation for the analysis of lipid-receptor interaction and efferocytosis. Current Protocols in Immunology. Available at: [Link]

  • Heinonen, M., et al. (2004). Inhibition of Protein and Lipid Oxidation in Liposomes by Berry Phenolics. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Zarfl, C., et al. (2022). Protective Effects of Natural Lipophilic Antioxidants on UV-Induced Lipid Oxidation in Liposomes and Their Enhancement. Antioxidants. Available at: [Link]

  • Characterizing Liposomes with DLS and Zeta Potential: Tools for Drug Delivery. (2021). Brookhaven Instruments. Available at: [Link]

  • Kozlov, A.V., et al. (2016). Prevention of peroxidation of cardiolipin liposomes by quinol-based antioxidants. Biochimica et Biophysica Acta (BBA) - Biomembranes. Available at: [Link]

  • Surianarayanan, R., et al. (2016). Effect of sample Concentration on the Characterization of Liposomes using Dynamic light Scattering Technique. Pharmaceutical Methods. Available at: [Link]

  • Murray, B., & Wilde, E. (2023). Synthesis of anionic and cationic unilamellar liposome nanoparticles using a thin film dispersed hydration and extrusion method. protocols.io. Available at: [Link]

  • Zhang, Y., et al. (2023). Anionic liposomes prepared without organic solvents for effective siRNA delivery. IET Nanobiotechnology. Available at: [Link]

  • Pacheco, F., et al. (2021). Characterization of Liposomes Using Quantitative Phase Microscopy (QPM). Pharmaceutics. Available at: [Link]

  • Zook, J.M., & Vreeland, W.N. (2010). Effects of temperature, acyl chain length, and flow-rate ratio on liposome formation and size in a microfluidic hydrodynamic focusing device. Soft Matter. Available at: [Link]

  • Liposome Preparation Process. Creative Biolabs. Available at: [Link]

  • Li, S., et al. (2012). High pressure effect on phase transition behavior of lipid bilayers. RSC Advances. Available at: [Link]

  • Zeta Potential Characterisation of Anionic and Cationic Liposomes. (2005). AZoNano. Available at: [Link]

  • Thallmair, S., et al. (2020). Understanding the Link between Lipid Diversity and the Biophysical Properties of the Neuronal Plasma Membrane. Biochemistry. Available at: [Link]

  • Membrane protein analogues could accelerate drug discovery. (2024). EPFL. Available at: [Link]

  • Cesta, M., et al. (2019). Influence of cholesterol on liposome stability and on in vitro drug release. Drug Delivery and Translational Research. Available at: [Link]

  • Klymchenko, A.S., & Mely, Y. (2007). Monitoring Biophysical Properties of Lipid Membranes by Environment-Sensitive Fluorescent Probes. Biophysical Journal. Available at: [Link]

  • Liposomes: Protocol. I, Nanobot. Available at: [Link]

  • Gombár, G., et al. (2022). Determination of the Main Phase Transition Temperature of Phospholipids by Oscillatory Rheology. Polymers. Available at: [Link]

  • Determination of phase-transition temperature. The conductivity-temperature curve of L-dopa-Lip (a), TG-DSC spectra of empty liposomes (b), and freeze-dried L-dopa-Lip (c). ResearchGate. Available at: [Link]

  • Understanding the phase behavior of a protobiomembrane. (2023). Physical Review E. Available at: [Link]

  • Phase Transition Temperatures for Glycerophospholipids. Avanti Polar Lipids. Available at: [Link]

  • Thallmair, S., et al. (2020). Understanding the link between lipid diversity and the biophysical properties of the neuronal plasma membrane. UQ eSpace. Available at: [Link]

  • Bencina, M., et al. (2020). Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. Molecules. Available at: [Link]

  • Zask, A., et al. (2021). The ins and outs of membrane bending by intrinsically disordered proteins. Science Advances. Available at: [Link]

  • Kuai, R., et al. (2016). Lipoprotein-based drug delivery. Journal of Controlled Release. Available at: [Link]

  • Tavano, L., et al. (2013). Selection of phospholipids to design liposome preparations with high skin penetration-enhancing effects. Journal of Drug Delivery Science and Technology. Available at: [Link]

  • Ziemba, B.P., & Falke, J.J. (2019). Molecular Mechanisms of Membrane Curvature Sensing by a Disordered Protein. Journal of the American Chemical Society. Available at: [Link]

  • Sheetz, M.P. (2001). Biophysical Properties of Lipids and Dynamic Membranes. Current Opinion in Cell Biology. Available at: [Link]

  • Leong, K.W., & London, E. (2020). Lipid loss and compositional change during preparation of simple two-component liposomes. Chemistry and Physics of Lipids. Available at: [Link]

  • Gao, T., et al. (2021). A Simple and Straightforward Approach for Generating Small, Stable, Homogeneous, Unilamellar 1-Palmitoyl 2-Oleoyl Phosphatidylcholine (POPC) Bilayer Vesicles. STAR Protocols. Available at: [Link]

  • Henriques, S.T., et al. (2021). The Influence of Cholesterol on Membrane Targeted Bioactive Peptides: Modulating Peptide Activity Through Changes in Bilayer Biophysical Properties. Frontiers in Physiology. Available at: [Link]

  • Hiemer, B., et al. (2022). Membrane curvature enhances lipid peroxidation in a composition-dependent manner. Biophysical Journal. Available at: [Link]

  • Supporting Information for Liposomes Preparation. The Royal Society of Chemistry. Available at: [Link]

  • Varkey, J., et al. (2013). Effects of Curvature and Composition on α-Synuclein Binding to Lipid Vesicles. Biophysical Journal. Available at: [Link]

  • Novel Applications of Membrane Proteomics in Drug Discovery. Proteomics & Metabolomics. Available at: [Link]

  • Proliposomes: An Approach for the Development of Stable Liposome. Proliposomas. Available at: [Link]

  • Takatsu, H., et al. (2011). Mechanisms of Membrane Curvature Generation in Membrane Traffic. The Journal of Biochemistry. Available at: [Link]

  • Albumin as a Drug Delivery System: Mechanisms, Applications, and Innovations. IntechOpen. Available at: [Link]

Sources

Method

Application Note: High-Resolution NMR Spectroscopy for the Structural and Quantitative Analysis of Dilauroylphosphatidic Acid (DLPA)

Introduction: The Significance of DLPA and the Power of NMR Dilauroylphosphatidic acid (DLPA) is a vital phospholipid, serving not only as a fundamental component of cell membranes but also as a critical signaling molecu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of DLPA and the Power of NMR

Dilauroylphosphatidic acid (DLPA) is a vital phospholipid, serving not only as a fundamental component of cell membranes but also as a critical signaling molecule in numerous cellular processes.[1] Its deceptively simple structure—a glycerol backbone, two lauroyl (C12:0) fatty acid chains, and a phosphate headgroup—belies its complex role in membrane curvature, enzyme activation, and signaling cascades.[1][2] For researchers in cell biology and drug development, the ability to accurately characterize and quantify DLPA is paramount.

Nuclear Magnetic Resonance (NMR) spectroscopy offers an unparalleled, non-destructive approach to analyze DLPA with atomic-level precision.[3][4] Unlike mass spectrometry, which can face challenges with isobaric interference and requires specific standards for each lipid class, NMR provides direct structural elucidation and reliable quantification from a single set of experiments.[3][5] This guide details the application of one-dimensional (1D) and two-dimensional (2D) NMR techniques for the comprehensive analysis of DLPA, providing field-proven protocols and explaining the rationale behind each experimental choice.

Foundational NMR Concepts for DLPA Analysis

The analysis of DLPA leverages three key NMR-active nuclei: ¹H, ¹³C, and ³¹P. Each provides a unique and complementary piece of the structural puzzle.[6]

  • ¹H (Proton) NMR: As the most sensitive nucleus in NMR, ¹H NMR is the starting point for structural analysis.[7] It provides detailed information about the chemical environment of protons in the glycerol backbone and the lauroyl acyl chains.[3][8]

  • ¹³C (Carbon-13) NMR: While less sensitive due to its low natural abundance (1.1%), ¹³C NMR offers a much wider chemical shift range, providing excellent resolution for the carbon skeleton of the DLPA molecule.[3][7]

  • ³¹P (Phosphorus-31) NMR: With 100% natural abundance and high sensitivity, ³¹P NMR is exceptionally powerful for analyzing phospholipids.[3][9] It exclusively targets the phosphate headgroup, offering a clear, unambiguous signal for identification and quantification, free from interference from other molecular components.[5][10][11] The chemical shift of the ³¹P nucleus is also highly sensitive to its local environment, including pH and interactions with ions or proteins.[1][9][12]

Experimental Workflow for DLPA Analysis

A robust analysis of DLPA follows a logical progression from sample preparation to advanced 2D correlation experiments for complete structural assignment.

DLPA_NMR_Workflow cluster_prep Phase 1: Preparation cluster_1D Phase 2: Initial Characterization (1D NMR) cluster_2D Phase 3: Structural Elucidation (2D NMR) cluster_final Phase 4: Final Assignment Prep Sample Preparation (Dissolution in CDCl₃/MeOD) H1_NMR ¹H NMR (Proton Environments) Prep->H1_NMR P31_NMR ³¹P NMR (Headgroup ID & Purity) Prep->P31_NMR C13_NMR ¹³C NMR (Carbon Skeleton) Prep->C13_NMR COSY ¹H-¹H COSY (H-H Connectivity) H1_NMR->COSY Identifies coupled protons HSQC ¹H-¹³C HSQC (Direct C-H Bonds) H1_NMR->HSQC Assignment Complete Structural & Quantitative Assignment P31_NMR->Assignment C13_NMR->HSQC HMBC ¹H-¹³C HMBC (Long-Range C-H Bonds) COSY->HMBC COSY->Assignment HSQC->HMBC Resolves ambiguities HSQC->Assignment HMBC->Assignment

Fig. 1: Logical workflow for the complete NMR analysis of DLPA.

Protocols and Methodologies

Protocol 1: Sample Preparation for High-Resolution Solution NMR

The quality of NMR spectra is fundamentally dependent on proper sample preparation.[13] For phospholipids like DLPA, a mixed solvent system is required to ensure complete dissolution and generate sharp, well-resolved NMR signals.

Rationale: A common and effective solvent system for phospholipids is a mixture of deuterated chloroform (CDCl₃) and deuterated methanol (MeOD), often with a small amount of D₂O.[4][10][14] CDCl₃ solubilizes the hydrophobic acyl chains, while MeOD helps to solubilize the polar phosphate headgroup, preventing the formation of aggregates that would lead to broad spectral lines.

Step-by-Step Protocol:

  • Weighing: Accurately weigh 5-10 mg of DLPA for ¹H and ³¹P NMR, or 20-30 mg for ¹³C NMR, directly into a clean, dry glass vial.

  • Solvent Preparation: Prepare a solvent mixture of CDCl₃ and MeOD, typically in a 2:1 (v/v) ratio. For quantitative ³¹P NMR, this mixture should also contain a known concentration of an internal standard (see Protocol 2).

  • Dissolution: Add 0.6-0.7 mL of the prepared solvent mixture to the vial containing the DLPA.[13]

  • Vortexing: Cap the vial and vortex gently for 1-2 minutes until the lipid film is fully dissolved and the solution is clear. Mild sonication can be used if necessary, but avoid overheating.

  • Transfer: Carefully transfer the solution into a 5 mm NMR tube using a glass Pasteur pipette. Ensure the final sample height is between 4-5 cm to optimize the shimming process.[13]

  • Equilibration: Allow the sample to equilibrate to the spectrometer's temperature for at least 5 minutes before starting any experiments.

Analysis with 1D NMR

¹H NMR Spectroscopy: The ¹H NMR spectrum of DLPA provides a quantitative map of the different proton groups. Key signals include the terminal methyl group of the acyl chains, the long methylene chain, protons adjacent to the carbonyl groups (α-CH₂), and protons on the glycerol backbone.[3][8]

³¹P NMR Spectroscopy: This is the most direct method for identifying and quantifying phosphatidic acid.[10][11] In a proton-decoupled experiment, DLPA will show a single sharp peak. Its chemical shift is sensitive to pH, typically appearing near 0 ppm in neutral conditions.[15] The absence of other signals confirms the purity of the phospholipid class.

¹³C NMR Spectroscopy: The ¹³C spectrum displays well-resolved signals for each unique carbon in the molecule, from the carbonyl carbons of the ester linkages to the individual carbons in the acyl chains and glycerol backbone.[3]

DLPA Moiety Nucleus Typical Chemical Shift (ppm) Expected Multiplicity (¹H) Notes
Acyl Chain¹H~0.88Triplet (t)Terminal -CH₃
¹H~1.25Multiplet (m)Bulk -(CH₂)ₙ- methylene chain
¹H~1.60Multiplet (m)β-CH₂ to carbonyl
¹H~2.30Multiplet (m)α-CH₂ to carbonyl
¹³C~14.0-Terminal -CH₃
¹³C~22.0 - 34.0-Methylene chain & α/β carbons
¹³C~173.0-Ester Carbonyl (C=O)
Glycerol Backbone¹H~4.0 - 4.4Multiplet (m)C1-H₂ and C3-H₂ protons
¹H~5.20Multiplet (m)C2-H proton
¹³C~62.0 - 70.0-C1, C2, and C3 carbons
Phosphate Headgroup³¹P~0 - 2.0Singlet (s)Highly dependent on pH and counter-ions
Table 1: Summary of typical NMR chemical shifts for Dilauroylphosphatidic Acid (DLPA). Values are approximate and can vary with solvent and temperature.[16][17][18]
Analysis with 2D NMR for Unambiguous Assignment

While 1D spectra are informative, spectral overlap, especially in the ¹H spectrum, can make definitive assignments challenging.[19][20] 2D NMR experiments resolve this by spreading correlations across a second frequency dimension.[21][22]

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other through 2-3 chemical bonds.[21][23] It is invaluable for tracing the connectivity within the glycerol backbone and along the lauroyl acyl chains, confirming the sequence of methylene groups.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum creates a correlation map between each proton and its directly attached carbon.[7][21] This is extremely powerful for resolving overlapping ¹H signals by spreading them out according to the much wider ¹³C chemical shift range.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range correlations between protons and carbons (typically 2-4 bonds). This is critical for piecing the entire molecule together, for example, by showing a correlation from the glycerol C1/C3 protons to the carbonyl carbon of the attached lauroyl chain.

Protocol 2: Quantitative ³¹P NMR Analysis

For accurate quantification, it is essential to acquire the ³¹P spectrum under conditions that ensure the signal intensity is directly proportional to the concentration.[5][10][24]

Rationale: The primary requirement for quantitative NMR is to allow for full relaxation of the nuclei between scans and to suppress the Nuclear Overhauser Effect (NOE), which can artificially enhance signal intensity. This is achieved by using a long relaxation delay (D1) and an "inverse-gated" proton decoupling sequence.[9][25] An internal standard of known concentration is added for absolute quantification.

Step-by-Step Protocol:

  • Sample Preparation: Prepare the DLPA sample as described in Protocol 1. The solvent mixture should contain a known concentration (e.g., 5 mM) of an appropriate internal standard, such as trisodium trimetaphosphate (TMP) or N-(phosphonomethyl)glycine (PMG).[24]

  • Spectrometer Setup: Tune and match the ³¹P channel on the NMR probe. Ensure the sample is properly shimmed to achieve narrow, symmetrical lineshapes.

  • Acquisition Parameters:

    • Pulse Program: Use a standard 1D pulse-acquire sequence with inverse-gated proton decoupling (e.g., zgig on Bruker systems).

    • Relaxation Delay (D1): Set D1 to at least 5 times the longest T₁ relaxation time of the phosphorus nuclei. For phospholipids, a D1 of 15-20 seconds is generally sufficient.[25]

    • Pulse Angle: Use a 90° pulse angle.

    • Number of Scans (NS): Acquire a sufficient number of scans (e.g., 64-128) to achieve a good signal-to-noise ratio (S/N > 100:1).

  • Processing and Analysis:

    • Apply an exponential line broadening factor (e.g., 1-2 Hz) to improve the S/N ratio.

    • Carefully phase and baseline-correct the spectrum.

    • Integrate the signal for DLPA and the internal standard.

    • Calculate the concentration of DLPA using the following equation:

    CDLPA = (IDLPA / IStd) * (NStd / NDLPA) * CStd

    Where:

    • C is the concentration.

    • I is the integral value.

    • N is the number of phosphorus nuclei per molecule (N=1 for both DLPA and the standard).

Advanced Applications: Studying DLPA in Complex Environments

NMR is not limited to studying isolated molecules in solution. It is a powerful tool for investigating the behavior of DLPA in more biologically relevant contexts.

  • Membrane Mimetics: By preparing DLPA in the form of vesicles or micelles, solid-state or solution NMR can provide insights into headgroup orientation, membrane phase behavior, and acyl chain dynamics.[6][12]

  • Lipid-Protein Interactions: NMR can map the binding interface between DLPA and proteins.[26][27] Changes in the chemical shifts of DLPA or protein signals upon complex formation reveal the specific sites of interaction, providing crucial information for understanding signaling pathways.[1][26][28]

Conclusion

High-resolution NMR spectroscopy is an indispensable and robust analytical platform for researchers working with dilauroylphosphatidic acid. It provides a comprehensive toolkit for unambiguous structural confirmation through 1D and 2D experiments and offers a highly accurate and reproducible method for quantification via ³¹P NMR.[3] The protocols and methodologies outlined in this guide provide a validated framework for obtaining high-quality, reliable data, empowering professionals in research and drug development to probe the multifaceted nature of this critical phospholipid.

References

  • Meneses, P. & Glonek, T. (1988). High-field 31P nuclear magnetic resonance spectroscopy was used to quantitate phospholipids in mixtures in organic solvents. Journal of Lipid Research.
  • Sigma-Aldrich. Quantitative 31P-NMR Analysis of Phospholipid Mixtures. Sigma-Aldrich Technical Document.
  • Meneses, P., & Glonek, T. (1988). Quantitative analysis of phospholipids by 31P-NMR. Semantic Scholar.
  • Kneepkens, E., et al. (2020). 31P NMR Quantification of Phospholipids and Lysophospholipids in Food Emulsions. Journal of Agricultural and Food Chemistry.
  • Spectroscopy Editors. (2025). NMR Spectroscopy for Phospholipid Characterization. Spectroscopy Online.
  • Creative Biostructure. (2025). Using NMR to Study Lipid Structures in Biological Membranes. Creative Biostructure News.
  • Deeley, J. M., et al. (2022). A pipeline for making 31P NMR accessible for small- and large-scale lipidomics studies. Metabolomics.
  • Pantoja-Uceda, D., et al. (2018). A generalized approach for NMR studies of lipid–protein interactions based on sparse fluorination of acyl chains. Chemical Communications.
  • National Center for Biotechnology Information. (n.d.). Dilauroyl phosphatidic acid. PubChem Compound Database.
  • Thapa, M., et al. (2025). Cholesterol affects the binding of proteins to phosphatidic acid without influencing its ionization properties. Journal of Lipid Research.
  • Giraudeau, P., et al. (2020). Fast quantitative 2D NMR for metabolomics and lipidomics: A tutorial. Magnetic Resonance in Chemistry.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Organomation Blog.
  • Farren, S. B., Hope, M. J., & Cullis, P. R. (1983). Polymorphic phase preferences of phosphatidic acid: A 31P and 2H NMR study. Biochemical and Biophysical Research Communications.
  • Giraudeau, P., et al. (2020). Fast quantitative 2D NMR for metabolomics and lipidomics: A tutorial. ResearchGate.
  • El-Kattan, F., et al. (2018). 2D-Cosy NMR Spectroscopy as a Quantitative Tool in Biological Matrix: Application to Cyclodextrins. Journal of Analytical Methods in Chemistry.
  • Christophoridou, S., et al. (2017). High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution. Molecules.
  • Bamigbade, O. N., et al. (2016). Solution NMR Provides New Insight into Lipid-Protein Interaction. Protein Science.
  • Blanco, F. J. (2018). A generalized approach for NMR studies of lipid–protein interactions. Mapping Ignorance.
  • Tsioufis, C., et al. (2024). Nuclear Magnetic Resonance (NMR)-Based Lipidomics Reveal the Association of Altered Red Blood Cell (RBC) Membrane Lipidome with the Presence and the Severity of Coronary Artery Stenosis. Metabolites.
  • Thapa, M., et al. (2025). Cholesterol affects the binding of proteins to phosphatidic acid without influencing its ionization properties. PubMed.
  • Kłys, A., et al. (2022). Chemical shift values [ppm] in 1 H and 13 C NMR spectra of 2,6 PDA determined. ResearchGate.
  • Cuperlović-Culf, M. (2018). Lipid Profiling Using 1 H NMR Spectroscopy. Springer Nature Experiments.
  • Creative Biostructure. (2025). Understanding 2D NMR Spectra: How to Read and Interpret Them. Creative Biostructure News.
  • Sziveri, S. (n.d.). Applications of 31P NMR in analytical chemistry. University of Debrecen.
  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia.
  • NMR Service. (n.d.). Types of 2D NMR. Weizmann Institute of Science.
  • Włodek, A. W., et al. (2009). TLC and 31P-NMR analysis of low polarity phospholipids. Acta Biochimica Polonica.
  • Burt, C. T., & Levine, J. F. (1990). High resolution 31P NMR of extracted phospholipids. ResearchGate.
  • Lizarbe, B., et al. (2020). ¹H NMR Chemical Shifts and J‐Coupling Constants Dependence on Temperature and pH: Implications for the Quantification of Relevant Metabolites. Magnetic Resonance in Medicine.
  • Royal Society of Chemistry. (n.d.). Calculation method for 1H NMR spectroscopy. RSC Publishing.

Sources

Application

Application Note: Preparation of Dilauroylphosphatidic Acid (DLPA) Supported Lipid Bilayers for Atomic Force Microscopy

Target Audience: Biophysicists, Materials Scientists, and Drug Delivery Researchers Content Type: Advanced Experimental Protocol & Mechanistic Guide Executive Summary & Rationale Atomic Force Microscopy (AFM) is a premie...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Biophysicists, Materials Scientists, and Drug Delivery Researchers Content Type: Advanced Experimental Protocol & Mechanistic Guide

Executive Summary & Rationale

Atomic Force Microscopy (AFM) is a premier technique for visualizing the nanomechanical properties, domain segregation, and protein interactions of lipid membranes in physiological liquid environments. However, preparing Supported Lipid Bilayers (SLBs) using 1,2-dilauroyl-sn-glycero-3-phosphate (DLPA) presents unique biophysical challenges.

DLPA is a short-chain (12:0), fully saturated, highly anionic phospholipid. Because of its specific phase transition temperature ( Tm​ ) and electrostatic properties, standard room-temperature vesicle fusion protocols often fail, resulting in intact, unfused vesicles adsorbed to the substrate rather than a continuous planar bilayer. This application note provides a field-proven, self-validating protocol for DLPA SLB formation, detailing the thermodynamic and electrostatic causality behind each experimental parameter.

Physicochemical Profile of DLPA

Understanding the intrinsic properties of DLPA is critical for engineering a successful vesicle fusion workflow. The parameters in the table below dictate the buffer composition, temperature controls, and imaging modes required for AFM.

ParameterValueMechanistic Implication for AFM Preparation
Lipid Name 1,2-dilauroyl-sn-glycero-3-phosphateShort-chain (12:0) saturated lipid; forms relatively thin bilayers (~4-5 nm).
Phase Transition ( Tm​ ) ~31.0°C – 33.5°C Vesicle fusion must be performed at ≥ 45°C to ensure fluid-phase dynamics required for rupture.
Net Charge (pH 7.4) ~ -1.5Requires divalent cations ( Ca2+ or Mg2+ ) to bridge the anionic vesicles to the anionic mica substrate.
pKa Values pKa1​≈3.0 , pKa2​≈8.6 Buffer pH must be strictly controlled; pH > 8.0 causes rapid membrane expansion and electrostatic repulsion.

Mechanistic Principles of SLB Formation

To create a self-validating experimental system, we must control two primary thermodynamic barriers: electrostatic repulsion and membrane bending modulus .

  • The Electrostatic Barrier: Both the DLPA headgroups and the cleaved V1-grade ruby mica substrate are highly negatively charged at pH 7.4. Without intervention, vesicles will repel the substrate. We introduce Ca2+ ions into the hydration buffer to act as an electrostatic bridge, facilitating vesicle adsorption .

  • The Thermodynamic Barrier: Adsorption alone does not guarantee bilayer formation. The vesicles must rupture and spread. Because the Tm​ of DLPA is ~31°C , vesicles at room temperature (22°C) exist in a rigid gel ( Lβ​ ) phase with a high bending modulus. By heating the system to 45°C, the lipids transition into the liquid-crystalline ( Lα​ ) phase, lowering the energetic barrier for spontaneous rupture and edge-driven fusion.

SLB_Mechanism Vesicle DLPA Vesicle (Anionic) Adsorption Electrostatic Adsorption Vesicle->Adsorption Ca Ca²⁺ Ions (Bridging Agent) Ca->Adsorption Mica Cleaved Mica (Anionic) Mica->Adsorption Heat Heat to 45°C (T > Tm) Adsorption->Heat Rupture Vesicle Rupture & Fusion Heat->Rupture Cooling Cool to 22°C (Gel Phase) Rupture->Cooling SLB Stable DLPA SLB for AFM Cooling->SLB

Figure 1: Mechanistic pathway of DLPA vesicle fusion on mica driven by calcium bridging and thermal activation.

Step-by-Step Experimental Protocol

Phase 1: Small Unilamellar Vesicle (SUV) Preparation
  • Lipid Film Formation: Dissolve DLPA powder in chloroform/methanol (2:1 v/v) in a clean glass vial. Dry under a gentle stream of nitrogen gas to form a uniform thin film. Place under a vacuum desiccator for a minimum of 3 hours to remove trace solvents.

  • Hydration: Rehydrate the lipid film to a concentration of 1 mg/mL using a pre-heated (45°C) hydration buffer (10 mM HEPES, 150 mM NaCl, 2 mM CaCl2​ , pH 7.4 ). Vortex vigorously for 5 minutes until the suspension is cloudy (multilamellar vesicles).

  • Extrusion: Subject the suspension to 10 freeze-thaw cycles (liquid nitrogen to 45°C water bath). Extrude the suspension 11–15 times through a 100 nm polycarbonate filter using a mini-extruder.

    • Critical Causality: The extruder heating block must be maintained at 45°C. Extruding below the Tm​ will cause the rigid DLPA to clog and rupture the polycarbonate membrane.

Phase 2: Substrate Preparation and Vesicle Fusion
  • Substrate Cleavage: Adhere a piece of V1-grade ruby mica to an AFM metal puck. Immediately before use, apply adhesive tape to the surface and peel it away to expose an atomically flat, pristine mica layer.

  • Deposition: Dilute the DLPA SUVs to 0.1 mg/mL using the hydration buffer. Pipette 75 µL of the vesicle solution directly onto the freshly cleaved mica.

  • Thermal Incubation: Place the sample in a sealed, humidified chamber (to prevent evaporation) pre-heated to 45°C. Incubate for 45 minutes.

  • Cooling & Buffer Exchange: Remove the sample and allow it to cool slowly to room temperature (22°C) over 15 minutes. Gently flush the surface with 1 mL of imaging buffer (10 mM HEPES, 150 mM NaCl, 0.5 mM CaCl2​ , pH 7.4 ) to remove unfused vesicles.

    • Critical Causality: Cooling the sample below the Tm​ forces the newly formed SLB back into the gel ( Lβ​ ) phase. This dramatically increases the mechanical stability of the bilayer, preventing the AFM tip from easily puncturing it during scanning.

AFM_Workflow Prep Prep Fusion Vesicle Fusion Incubate at 45°C for 45 min Prep->Fusion Substrate Substrate Substrate->Fusion Wash Buffer Exchange Flush to remove intact vesicles Fusion->Wash Image Image Wash->Image

Figure 2: Step-by-step experimental workflow for preparing and imaging DLPA bilayers.

AFM Imaging Parameters & Self-Validation

To ensure the protocol was successful (a self-validating system), the AFM imaging phase must include specific quality control checks.

  • Cantilever Selection: Use a soft silicon nitride cantilever with a nominal spring constant ( k ) of ≤0.1 N/m (e.g., Bruker SNL-10 or Olympus BioLever).

  • Imaging Mode: Tapping Mode (AC mode) or PeakForce QNM in fluid. Maintain the lowest possible imaging force (amplitude setpoint close to the free amplitude) to avoid scraping the lipid away.

  • Self-Validation (The Scratch Test):

    • Image a 5×5 µm area at low force. The surface should appear exceptionally smooth (Roughness Rq​<0.2 nm). If you see spherical bumps ~20-50 nm in height, vesicle fusion failed (likely due to insufficient temperature or lack of Ca2+ ).

    • To definitively prove a bilayer is present, increase the imaging force significantly and scan a 1×1 µm square to intentionally scrape away the lipid.

    • Return to low force and scan a 3×3 µm area encompassing the scratched region. Measure the step height from the exposed mica to the lipid surface. A successful DLPA bilayer will yield a distinct step height of ~4.0 to 5.0 nm .

References

  • Smart lipid-based nanosystems for therapeutic immune induction against cancers. Pharmaceutics, 2022.[Link]

  • Monolayer characteristics and thermal behaviour of phosphatidic acids. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1982.[Link]

  • Interaction of surfactants with bilayer of negatively charged lipid: effect on gel-to-liquid-crystalline phase transition of dilauroylphosphatidic acid vesicle membrane. Chemistry and Physics of Lipids, 1988.[Link]

  • Fabrication of Robust Capsules by Sequential Assembly of Polyelectrolytes onto Charged Liposomes. Langmuir, 2021.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilizing Dilauroylphosphatidic Acid (DLPA) in Aqueous Buffers

Welcome to the Technical Support Center for lipid biophysics and formulation. As a Senior Application Scientist, I frequently encounter challenges regarding the aqueous solubilization of phosphatidic acid (PA) derivative...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for lipid biophysics and formulation. As a Senior Application Scientist, I frequently encounter challenges regarding the aqueous solubilization of phosphatidic acid (PA) derivatives. Dilauroylphosphatidic acid (DLPA, 12:0 PA) is a highly useful anionic phospholipid, but its small, highly charged headgroup and specific thermodynamic properties make it notoriously difficult to disperse in standard biological buffers.

This guide is designed for researchers and drug development professionals to troubleshoot DLPA precipitation, understand the biophysical causality behind lipid behavior, and implement self-validating protocols for stable liposome generation.

Diagnostic Workflow: DLPA Solubilization

Before diving into specific FAQs, use the following logical workflow to diagnose why your DLPA might be precipitating or failing to form a uniform dispersion.

DLPA_Troubleshooting Start DLPA Dispersion in Aqueous Buffer CheckIons Contains Ca2+/Mg2+? Start->CheckIons Precip Precipitation via Ion Bridging CheckIons->Precip Yes CheckTemp Hydration Temp > 31°C? CheckIons->CheckTemp No FixIons Use EDTA or Divalent-free Buffer Precip->FixIons FixIons->CheckTemp GelPhase Gel Phase Aggregation CheckTemp->GelPhase No CheckPH Buffer pH < 7.0? CheckTemp->CheckPH Yes FixTemp Heat buffer to 45°C (>Tm + 10°C) GelPhase->FixTemp FixTemp->CheckPH Protonated Protonated PA (Low Repulsion) CheckPH->Protonated Yes Success Stable DLPA LUV/SUV Dispersion CheckPH->Success No FixPH Adjust pH to 7.4-8.0 (Deprotonation) Protonated->FixPH FixPH->Success

Diagnostic flowchart for troubleshooting DLPA aqueous solubility and liposome formation.

Frequently Asked Questions (FAQs)

Q1: Why does my DLPA precipitate immediately upon addition to PBS or cell culture media? A1: The primary culprit is the presence of divalent cations. Phosphatidic acid has a highly charged phosphate headgroup. Divalent cations like Ca²⁺ and Mg²⁺ (commonly found in cell culture media like DMEM or certain PBS formulations) strongly bind to the phosphate headgroup.

  • The Causality: These ions act as molecular bridges between adjacent PA molecules, neutralizing electrostatic repulsion and cross-linking the bilayers, which leads to rapid, irreversible precipitation [1][1].

  • The Solution: Hydrate DLPA in a strictly divalent-free buffer (e.g., pure HEPES, Tris, or normal saline). If your downstream application requires divalent cations, you must first form stable liposomes (often with helper lipids) before slowly introducing the ions, or add 1–5 mM EDTA to chelate trace metals during hydration.

Q2: I am hydrating DLPA in a divalent-free buffer at room temperature, but it remains a cloudy, clumpy suspension. How can I achieve a clear dispersion? A2: You are likely hydrating the lipid below its phase transition temperature ( Tm​ ). DLPA (12:0 PA) has a gel-to-liquid crystalline Tm​ of 31°C [2][2].

  • The Causality: Hydrating lipids below their Tm​ locks the saturated lauroyl (12-carbon) acyl chains in a rigid, highly ordered gel phase. Without sufficient thermal energy to overcome the van der Waals forces between the tails, the lipids cannot fluidize to form uniform, closed vesicles.

  • The Solution: Always heat your aqueous buffer to at least 45°C ( Tm​

    • 10–15°C) prior to hydration, and maintain this temperature throughout all vortexing, sonication, or extrusion steps.

Q3: Does the pH of the aqueous buffer affect DLPA solubility? A3: Yes, significantly. The phosphate headgroup of PA has two pKa​ values ( pKa1​ ~3.0, pKa2​ ~8.0, depending on the local membrane environment).

  • The Causality: At pH < 7.0, a significant fraction of the PA molecules are only partially deprotonated (carrying a net charge closer to -1). This lower net negative charge reduces the electrostatic repulsion between vesicles, leading to aggregation [3][3].

  • The Solution: Adjust the buffer pH to 7.4–8.0 to ensure a higher degree of deprotonation (approaching a -2 charge). This maximizes inter-vesicle repulsion and colloidal stability.

Q4: Can I use helper lipids to improve the aqueous solubility of DLPA? A4: Yes, pure PA tends to form unstable structures due to its molecular geometry. It has a very small headgroup relative to its bulky acyl tails, giving it a conical shape that favors inverse non-lamellar phases or aggregates.

  • The Causality: Incorporating a zwitterionic helper lipid with a larger headgroup, such as a phosphatidylcholine (e.g., POPC or DLPC), increases the effective headgroup area of the mixture. This lowers the critical packing parameter (CPP) and stabilizes the planar lamellar phase required for liposome formation. We recommend starting with a 70:30 or 80:20 molar ratio of PC to DLPA.

Quantitative Data: DLPA Physical Properties

Understanding the hard numbers behind DLPA is critical for experimental design. The table below summarizes the physical properties that dictate its aqueous behavior.

PropertyValue for DLPA (12:0 PA)Implication for Aqueous Solubilization
Acyl Chain Length 12:0 (Dilauroyl)Moderate hydrophobicity; requires less heat to hydrate than longer chains like DPPA (16:0).
Phase Transition Temp ( Tm​ ) 31°CHydration, sonication, and extrusion must be performed at ≥ 45°C.
Net Charge (at pH 7.4) ~ -1.5Requires slightly basic pH (7.4–8.0) for optimal electrostatic repulsion.
Sensitivity to Divalent Cations Extremely HighCa²⁺/Mg²⁺ cause irreversible precipitation; use EDTA or strictly divalent-free buffers.
Preferred Assembly State Aggregates / MLVsRequires mechanical energy (extrusion) to form stable Large Unilamellar Vesicles (LUVs).
Self-Validating Experimental Protocol: Preparation of DLPA LUVs

To ensure trust and reproducibility, this protocol is designed as a self-validating system . At each critical juncture, a physical observation will confirm whether the biophysical transition has occurred successfully.

Materials Required:

  • DLPA (powder or chloroform solution) [4][4]

  • Helper lipid (Optional, e.g., DLPC)

  • Chloroform and Methanol (HPLC grade)

  • Divalent-free aqueous buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)

  • Mini-extruder set with 100 nm polycarbonate membranes and heating block

Step-by-Step Methodology:

  • Lipid Film Formation:

    • Dissolve DLPA in a glass vial using a 2:1 (v/v) mixture of Chloroform:Methanol. If using a helper lipid, mix them at the desired molar ratio now.

    • Evaporate the solvent under a gentle, steady stream of nitrogen or argon gas while rotating the vial to form a thin, even film on the glass walls.

  • Desiccation (Validation Step 1):

    • Place the vial in a vacuum desiccator for a minimum of 2 hours (preferably overnight) to remove all trace organic solvents.

    • Self-Validation Checkpoint: Inspect the vial. The film should appear as a uniform, translucent, dry layer. If you see oily droplets, solvent remains, which will destabilize the final liposomes.

  • Buffer Heating:

    • Preheat your divalent-free aqueous buffer to 45°C in a water bath.

  • Hydration (Validation Step 2):

    • Add the preheated buffer to the lipid film to achieve a final lipid concentration of 1–5 mg/mL.

    • Vortex vigorously for 5 minutes, returning the vial to the 45°C water bath every 60 seconds to ensure the temperature never drops below the 31°C Tm​ .

    • Self-Validation Checkpoint: The solution must transition into a milky, opaque suspension. This confirms the successful formation of Multilamellar Vesicles (MLVs). If chunks remain stuck to the glass, increase vortexing time and verify the temperature.

  • Extrusion (Validation Step 3):

    • Assemble the mini-extruder with a 100 nm polycarbonate membrane and place it on a heating block set to 45°C. Allow it to equilibrate for 5 minutes.

    • Pass the heated MLV suspension through the membrane 11 to 15 times. Always end on an odd number of passes to ensure the final product ends up in the clean destination syringe.

    • Self-Validation Checkpoint: The suspension will transition from a milky, opaque fluid to a slightly opalescent, nearly clear dispersion. This optical change confirms the reduction of particle size and the successful formation of stable Large Unilamellar Vesicles (LUVs).

References
  • Journal of Antimicrobial Chemotherapy. "Specific phospholipids enhance the activity of β-lactam antibiotics against Pseudomonas aeruginosa." Oxford Academic. Available at:[Link]

Sources

Optimization

Technical Support Center: DLPA-Liposome Formulation &amp; Size Optimization

Welcome to the Technical Support Center for Dilauroylphosphatidic Acid (DLPA) liposome formulation. As a Senior Application Scientist, I have designed this guide to move beyond generic, surface-level protocols.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Dilauroylphosphatidic Acid (DLPA) liposome formulation. As a Senior Application Scientist, I have designed this guide to move beyond generic, surface-level protocols. Here, we address the strict causality behind size distribution anomalies and provide self-validating workflows to ensure reproducible, nanoscale drug delivery systems.

Section 1: Mechanistic FAQs – The Science of DLPA

Q: Why does substituting neutral lipids with DLPA drastically alter my liposome size and polydispersity index (PDI)? A: DLPA (12:0 PA) is an anionic phospholipid featuring two short, saturated 12-carbon lauric acid chains. The phosphate headgroup imparts a strong negative charge at physiological pH. Incorporating DLPA into a neutral matrix (like DMPC or DOPC) introduces electrostatic repulsion between adjacent bilayers and between individual liposomes[1]. This repulsion prevents vesicle aggregation and fusion, naturally driving the system toward a smaller, more uniform size distribution (lower PDI) during high-shear processes like extrusion[2].

Q: How does the transition temperature (Tc) of DLPA dictate my extrusion parameters? A: The transition temperature (Tc) of a pure DLPA/DMPC (0.5/0.5 molar ratio) liposome is approximately 29.2 °C[1]. Extrusion must always be performed at least 5–10 °C above the lipid mixture's Tc to ensure the lipids are in the fluid lamellar (liquid-crystalline) phase. Extruding below this temperature results in rigid membranes that will rupture your polycarbonate filters and yield highly heterogeneous, multi-lamellar vesicles.

Section 2: Troubleshooting Guide – Resolving Size Distribution Anomalies

Issue 1: Post-Extrusion Aggregation and High PDI

Q: My DMPC/DLPA liposomes look fine immediately after extrusion (100 nm pores), but the PDI spikes to >0.4 within 24 hours. How do I fix this? A: This is a classic sign of diminished electrostatic stabilization. The negative charge of DLPA is highly pH-dependent. At pH 4.5, the charge is partially protonated, reducing electrostatic repulsion; at pH 7.4, it is fully deprotonated, maximizing stability[1].

  • Causality: If your hydration buffer is slightly acidic or lacks sufficient buffering capacity, the zeta potential drops, allowing van der Waals forces to drive aggregation. Furthermore, excessive divalent cations (like Ca²⁺ or Mg²⁺) in the buffer can bridge the anionic PA headgroups, causing massive precipitation[3].

  • Solution: Verify your buffer pH. If using unbuffered saline, switch to 10 mM HEPES (pH 7.4)[4]. Use 1 mM EDTA in your buffer to chelate trace divalent cations that may be bridging the DLPA headgroups[5].

Issue 2: Hydrophobic Ion Pairing (HIP) Failures

Q: I am trying to load a cationic drug into DLPA liposomes using hydrophobic ion pairing, but the vesicles are swelling and precipitating. Why? A: When a cationic drug interacts with the anionic phosphate group of DLPA, it neutralizes the surface charge. If the drug-to-DLPA ratio is too high, the loss of electrostatic repulsion causes the liposomes to fuse[6].

  • Causality: A 1:1 stoichiometric neutralization eliminates the zeta potential barrier. Furthermore, the short 12-carbon chains of DLPA offer limited hydrophobic shielding compared to longer chains (like DPPA), making the neutralized complex highly prone to phase separation.

  • Solution: Optimize the drug-to-lipid charge ratio. Decrease the drug loading concentration or increase the molar percentage of DLPA. Alternatively, introduce a PEGylated lipid (e.g., DSPE-PEG2000 at 2-5 mol%) to provide steric stabilization that compensates for the loss of electrostatic repulsion[7].

Section 3: Quantitative Data & Benchmarks

To help you validate your formulations, compare your dynamic light scattering (DLS) and zeta potential results against these established benchmarks for DLPA-containing liposomes.

Lipid Composition (Molar Ratio)Buffer ConditionsExpected Size (Z-Average)Expected PDIZeta Potential (mV)Mechanistic Note
DMPC:DLPA (50:50) 10 mM HEPES, pH 7.4~100 nm< 0.10Highly Negative (< -40)Optimal electrostatic repulsion; highly stable[1].
DMPC:DLPA (50:50) 10 mM MES, pH 4.5~100 nm0.15 - 0.20Moderately NegativePartial protonation of PA headgroup; higher aggregation risk[1].
DOPC:DLPA (95:5) 20 mM HEPES, pH 7.0180 - 220 nm< 0.15Slightly NegativeUsed for membrane deformation assays; requires 400nm extrusion[8].
DMPC:DLPA (90:10) 150 mM NaCl, pH 7.4~120 nm< 0.15Negative (~ -25)Standard baseline for passive drug encapsulation[2].

Section 4: Standardized Experimental Protocol

Self-Validating Thin-Film Hydration & Extrusion Workflow This protocol ensures uniform size distribution by systematically controlling lipid mixing, hydration thermodynamics, and shear forces.

Step 1: Lipid Film Preparation

  • Dissolve DMPC and DLPA in chloroform/methanol (2:1 v/v) at the desired molar ratio in a round-bottom flask[1].

  • Evaporate the solvent using a rotary evaporator under reduced pressure at 40 °C (well above the lipids' Tc) to form a uniform, thin lipid film[9].

  • Desiccate the film under a high vacuum for at least 4 hours to remove trace organic solvents.

  • Validation Check: The film should appear translucent and uniform, with no opaque crystalline domains.

Step 2: Hydration

  • Pre-warm the hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, 1 mM EDTA, pH 7.4) to 40 °C.

  • Add the buffer to the lipid film to achieve a final lipid concentration of 5-10 mM.

  • Agitate via vortexing for 5 minutes. The suspension will form large, multi-lamellar vesicles (MLVs) and appear milky.

Step 3: Freeze-Thaw Cycling (Crucial for PDI Reduction)

  • Subject the MLV suspension to 5 cycles of freezing in liquid nitrogen and thawing in a 40 °C water bath[8].

  • Causality: This process fractures the MLVs and forces equilibrium of the buffer between the inner and outer aqueous compartments, significantly reducing the initial PDI and preventing filter clogging during extrusion.

Step 4: Extrusion

  • Assemble a mini-extruder with a heating block set to 40 °C.

  • Pass the suspension through a 400 nm polycarbonate membrane 5 times to break down large aggregates[8].

  • Pass the suspension through a 100 nm polycarbonate membrane at least 11 times.

  • Validation Check: Always end on an odd number of passes to ensure the final extrudate ends up in the clean receiver syringe, preventing contamination by larger unextruded vesicles.

Section 5: Diagnostic Workflows

Use the following decision tree to troubleshoot size distribution issues during your formulation development.

G Start Measure Size & PDI (via DLS) CheckPDI Is PDI > 0.2? Start->CheckPDI CheckSize Is Z-Avg > Target? CheckPDI->CheckSize No Agg Aggregation/Flocculation? CheckPDI->Agg Yes Extrusion Increase Extrusion Passes (Min. 11 passes) CheckSize->Extrusion Yes Optimal Optimal Size Distribution Proceed to In Vivo CheckSize->Optimal No Extrusion->Start Re-measure CheckpH Check Buffer pH (Target pH 7.4) AdjustDLPA Increase DLPA Ratio (Boosts Repulsion) CheckpH->AdjustDLPA If pH is low EDTA Add 1mM EDTA (Chelate Divalent Cations) CheckpH->EDTA If pH is 7.4 AdjustDLPA->Start Re-formulate Agg->Extrusion No visible flocs Agg->CheckpH Check Charge EDTA->Start Re-formulate

Diagnostic workflow for optimizing liposome size and polydispersity index (PDI) using DLPA.

References

  • The Preparation of Sugar Polymer-Coated Nanocapsules by the Layer-by-Layer Deposition on the Liposome | Langmuir - ACS Publications. acs.org.[Link]

  • Specific phospholipids enhance the activity of β-lactam antibiotics against Pseudomonas aeruginosa | Journal of Antimicrobial Chemotherapy. oup.com.[Link]

  • Polymer-Modified Liposomes for Drug Delivery: From Fundamentals to Applications - PMC. nih.gov.[Link]

  • PFAS fluidize synthetic and bacterial lipid monolayers based on hydrophobicity and lipid charge - PMC. nih.gov.[Link]

  • WO2016191547A1 - Liposome loading - Google P
  • Brief Insight on Nanovesicular Liposomes as Drug-delivery Carriers for Medical Applications. xiahepublishing.com.[Link]

  • Regulation of Sar1 NH2 terminus by GTP binding and hydrolysis promotes membrane deformation to control COPII vesicle fission | Journal of Cell Biology. rupress.org.[Link]

  • Membrane Binding of Hydrophobic Ions: Application of New Kinetic Techniques | Langmuir. acs.org.[Link]

  • A novel in situ hydrophobic ion paring (HIP) formulation strategy for clinical product selection of a nanoparticle drug delivery system. researchgate.net.[Link]

Sources

Troubleshooting

optimizing pH conditions for dilauroylphosphatidic acid stability

Welcome to the Technical Support Center for lipid nanoparticle and liposome formulation. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical behaviors of dilauroylphosphat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for lipid nanoparticle and liposome formulation. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical behaviors of dilauroylphosphatidic acid (DLPA).

DLPA is a synthetic, short-chain (12:0) phospholipid with a highly reactive phosphatidic acid headgroup. While its low phase transition temperature makes it excellent for fluidic membrane designs, its ester bonds and ionizable phosphate group make it highly sensitive to pH fluctuations. This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to ensure the structural integrity of your DLPA formulations.

Section 1: Causality & Mechanisms (FAQ)

Q1: Why does DLPA degrade rapidly when exposed to unoptimized pH conditions? Causality: DLPA degradation is primarily driven by the cleavage of the ester bonds linking the lauroyl aliphatic chains to the glycerol backbone. This reaction is highly pH-dependent. In acidic environments (pH < 4.0), the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon and facilitating [1]. Conversely, in basic environments (pH > 8.0), abundant hydroxide ions directly attack the ester bonds, driving rapid base-catalyzed saponification. To maintain stability, the bulk pH must be maintained near the hydrolysis minimum, which for most glycerophospholipids occurs between pH 4.0 and 6.5[1].

Q2: Why do my DLPA liposomes aggregate when I lower the external pH to create a transmembrane gradient? Causality: The stability of DLPA vesicles relies heavily on electrostatic repulsion. The phosphatidic acid headgroup has two ionizable hydroxyls (pKa₁ ≈ 3.0, pKa₂ ≈ 8.0). At physiological pH, DLPA carries a net negative charge. If you drop the external pH below 4.0 to create a gradient, you risk protonating the phosphate group entirely. This neutralizes the surface charge, eliminating electrostatic repulsion and causing the vesicles to undergo van der Waals-driven aggregation. Furthermore, [2], requiring precise buffering.

Section 2: Visualizing DLPA Degradation

DLPA_Hydrolysis DLPA Intact DLPA (Stable at pH 6.0 - 6.5) Acid Acidic Environment (pH < 4.0) Protonation of Phosphate DLPA->Acid pH Drop Base Basic Environment (pH > 8.0) Hydroxyl Ion Attack DLPA->Base pH Rise LPA Lysolauroylphosphatidic Acid (LPA) + Free Lauric Acid Acid->LPA Acid-Catalyzed Ester Hydrolysis Base->LPA Base-Catalyzed Saponification G3P Glycerol-3-Phosphate + 2x Free Lauric Acid LPA->G3P Secondary Hydrolysis

Diagram 1: Acid- and base-catalyzed hydrolysis pathways of dilauroylphosphatidic acid (DLPA).

Section 3: Troubleshooting Guide

Issue 1: High levels of free lauric acid and lysolipid detected during long-term storage.

  • Root Cause: The formulation has drifted from its optimal pH, triggering ester bond hydrolysis.

  • Solution: Implement a strong buffering system (e.g., 10-20 mM Histidine or HEPES) in the external aqueous phase to lock the pH at 6.0–6.5.

Issue 2: Poor active drug encapsulation efficiency despite a strong pH gradient.

  • Root Cause: While[3], setting the exterior pH too high or too low can collapse the gradient. For phosphatidic acid formulations,[4].

  • Solution: Optimize the exterior pH to exactly 5.5 during the active loading incubation, then adjust to 6.5 for long-term storage.

Section 4: Quantitative Data & Optimization Parameters

Table 1: DLPA Physicochemical & pH Stability Profile

ParameterValueCausality / Formulation Impact
pKa₁ (Phosphate) ~ 3.0Below pH 3.0, DLPA loses its primary negative charge, causing rapid isoelectric vesicle aggregation.
pKa₂ (Phosphate) ~ 8.0Above pH 8.0, secondary deprotonation increases repulsion but invites severe base-catalyzed hydrolysis.
Optimal Storage pH 6.0 - 6.5Represents the thermodynamic minimum for both acid-catalyzed and base-catalyzed ester bond cleavage.
Active Loading pH (Internal) 4.0Provides a sufficient proton sink to trap amphiphilic weak bases without compromising internal leaflet stability.
Active Loading pH (External) 5.5Maximizes the transmembrane gradient without causing premature gradient dissipation[4].

Section 5: Validated Experimental Protocol

Protocol: Preparation and pH-Stabilization of DLPA Liposomes This self-validating protocol ensures the creation of unilamellar DLPA liposomes with a stable transmembrane pH gradient, avoiding both acid-catalyzed hydrolysis and isoelectric aggregation.

Step 1: Lipid Solubilization Dissolve DLPA and Cholesterol (70:30 molar ratio) in anhydrous ethanol to a final lipid concentration of 50 mg/mL.

  • Causality: Ethanol injection avoids the thermal stress of thin-film hydration, protecting the 12-carbon lauroyl chains from premature thermal degradation.

Step 2: Aqueous Hydration (Internal Phase) Inject the lipid solution rapidly into 250 mM Ammonium Sulfate buffer titrated strictly to pH 4.0.

  • Self-Validation Checkpoint: The solution must immediately become opalescent. A clear solution indicates incomplete vesicle formation due to solvent-to-aqueous ratio imbalances.

Step 3: Extrusion Sizing Pass the multilamellar suspension through a 100 nm polycarbonate membrane 10 times.

  • Causality: DLPA has a low phase transition temperature (Tc < 0°C). Extrusion must be performed at room temperature; applying unnecessary heat will accelerate initial hydrolysis.

Step 4: Gradient Establishment & Active Loading Dialyze the extruded liposomes against a weak acid salt buffer (e.g., Sodium Acetate) at pH 5.5 to remove unencapsulated ammonium sulfate. Add the API and incubate at 37°C for 30 minutes.

  • Causality: The unprotonated API crosses the lipid bilayer and becomes protonated in the acidic interior (pH 4.0).[5].

Step 5: Storage Stabilization Buffer exchange the final loaded formulation into 10 mM HEPES, 150 mM NaCl, pH 6.5. Store at 4°C.

  • Self-Validation Checkpoint: Quantify free lauric acid using HPLC-ELSD at Day 0 and Day 14. An increase of >2% free lauric acid indicates pH drift, requiring immediate re-buffering of the external phase. Run Dynamic Light Scattering (DLS); a Polydispersity Index (PDI) > 0.2 indicates the pH dropped near pKa₁, causing aggregation.

Section 6: Formulation Workflow Visualization

Formulation_Workflow Step1 1. Lipid Hydration (DLPA + Chol in Ethanol) Step2 2. Buffer Injection (Ammonium Sulfate pH 4.0) Step1->Step2 Step3 3. Extrusion (Polycarbonate 100nm) Step2->Step3 Step4 4. Gradient Establishment (Dialysis to pH 5.5) Step3->Step4 Step5 5. Active Drug Loading (Incubation at 37°C) Step4->Step5 Step6 6. Storage Stabilization (Buffer Exchange to pH 6.5) Step5->Step6

Diagram 2: Step-by-step pH optimization workflow for DLPA liposome active drug loading and storage.

References

  • Title: The Chemical Reactivity of Membrane Lipids Source: ACS Publications URL: [Link]

  • Title: A Review of Liposomes as a Drug Delivery System: Current Status of Approved Products, Regulatory Environments, and Future Perspectives Source: PubMed Central (PMC) URL: [Link]

  • Title: WO2018031568A1 - Liposomal composition containing mild acidic active agent Source: Google Patents URL
  • Title: Mg2+-driven selection of natural phosphatidic acids in primitive membranes Source: Chemical Science (RSC Publishing) URL: [Link]

  • Title: Ca2+-Induced Fusion of Phospholipid Vesicles Containing Free Fatty Acids: Modulation by Transmembrane pH Gradients Source: Biochemistry (ACS Publications) URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Dilauroylphosphatidic Acid (DLPA) vs. Dipalmitoylphosphatidic Acid (DPPA): A Mechanistic Guide to Membrane Fluidity

The rational design of liposomal formulations, lipid nanoparticles (LNPs), and biomimetic membrane models relies heavily on the physicochemical properties of the constituent lipids. Among anionic lipids, phosphatidic aci...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The rational design of liposomal formulations, lipid nanoparticles (LNPs), and biomimetic membrane models relies heavily on the physicochemical properties of the constituent lipids. Among anionic lipids, phosphatidic acid (PA) derivatives play a critical role in modulating membrane curvature, protein-lipid interactions, and calcium-induced fusion events.

This guide provides an objective, data-driven comparison between two saturated PA variants: Dilauroylphosphatidic acid (DLPA) and Dipalmitoylphosphatidic acid (DPPA) . By analyzing their thermodynamic behaviors and structural mechanics, researchers can precisely engineer membrane fluidity for targeted drug delivery and biophysical assays.

Mechanistic Foundations: Chain Length, Headgroups, and Fluidity

Membrane fluidity is not a static property; it is a temperature-dependent state dictated by the gel-to-liquid crystalline phase transition temperature ( Tm​ ). The Tm​ is governed by two primary structural factors:

  • Acyl Chain Length (Van der Waals Interactions): DLPA possesses two 12-carbon (12:0) saturated acyl chains, whereas DPPA features two 16-carbon (16:0) saturated chains. The longer hydrocarbon tails in DPPA provide a larger surface area for London dispersion forces. This extensive hydrophobic packing requires significantly more thermal energy to disrupt, resulting in a much higher Tm​ for DPPA (~67 °C) compared to DLPA (~31 °C)[1][2].

  • The Phosphatidic Acid Headgroup (Electrostatics & H-Bonding): Unlike phosphatidylcholine (PC), which has a bulky, zwitterionic headgroup, the PA headgroup is small and highly charged. This minimal steric hindrance allows PA molecules to pack tightly. Furthermore, the phosphate group acts as a strong hydrogen bond donor and acceptor. Consequently, PA lipids exhibit significantly higher Tm​ values than their PC counterparts of the same chain length (e.g., DPPC melts at ~41 °C, while DPPA melts at ~67 °C)[2][3]. The introduction of divalent cations, such as Ca2+ , further bridges PA headgroups, drastically increasing membrane rigidity and inducing phase separation[4].

At physiological temperature (37 °C), this thermodynamic difference is functionally profound: DLPA exists in a highly fluid, liquid-crystalline phase, whereas DPPA remains locked in a rigid, solid gel phase[5].

G DLPA Dilauroylphosphatidic Acid (DLPA) 12:0 Acyl Chains Weaker Van der Waals Forces Tm_DLPA Low Phase Transition (Tm ≈ 31°C) DLPA->Tm_DLPA DPPA Dipalmitoylphosphatidic Acid (DPPA) 16:0 Acyl Chains Stronger Van der Waals Forces Tm_DPPA High Phase Transition (Tm ≈ 67°C) DPPA->Tm_DPPA Fluidity_DLPA Liquid-Crystalline Phase at 37°C (High Membrane Fluidity) Tm_DLPA->Fluidity_DLPA Fluidity_DPPA Solid Gel Phase at 37°C (Low Membrane Fluidity) Tm_DPPA->Fluidity_DPPA Headgroup Phosphatidic Acid (PA) Headgroup Small size enables tight packing & H-bonding (Elevates Tm relative to PC lipids) Headgroup->Tm_DLPA Headgroup->Tm_DPPA

Logical relationship between acyl chain length, headgroup interactions, and membrane fluidity.

Quantitative Comparison

The following table summarizes the physicochemical properties of DLPA and DPPA to guide formulation selection.

PropertyDLPA (12:0 PA)DPPA (16:0 PA)
Systematic Name 1,2-dilauroyl-sn-glycero-3-phosphate1,2-dipalmitoyl-sn-glycero-3-phosphate
Molecular Weight (Na+ salt) ~ 514.6 g/mol ~ 626.8 g/mol
Phase Transition Temp ( Tm​ ) ~ 31.0 °C[2]~ 66.0 - 67.0 °C[2][3]
State at 37 °C (In vivo) Fluid (Liquid-Crystalline)Rigid (Solid Gel)
Membrane Permeability HighLow
Primary Applications Enzymatic assays, highly fluid liposomes, low-temp phase transitions[5].Sustained drug release, rigid templates, calcium-binding studies[4].

Experimental Methodologies for Assessing Fluidity

To objectively quantify the impact of DLPA and DPPA on membrane fluidity, researchers must employ robust, self-validating analytical techniques. Below are two gold-standard protocols.

Protocol A: Differential Scanning Calorimetry (DSC)

DSC provides a direct thermodynamic readout of the lipid melting process by measuring the excess heat capacity ( Cp​ ) required to maintain a zero temperature difference between a sample and a reference.

  • Vesicle Preparation: Dissolve the target lipid (DLPA or DPPA) in chloroform/methanol (2:1 v/v). Evaporate the solvent under a gentle nitrogen stream and dry the lipid film under vacuum for 2 hours.

  • Hydration: Hydrate the film with a physiological buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4). Critical Causality Step: Hydration must occur at least 10 °C above the lipid's Tm​ (e.g., 45 °C for DLPA; 80 °C for DPPA) to ensure the lipid is in the fluid phase, allowing water to fully penetrate the bilayers and form uniform multilamellar vesicles (MLVs).

  • Thermal Scanning: Load 1 mg/mL of the MLV suspension into the DSC sample cell, with the matched buffer in the reference cell. Scan from 10 °C to 90 °C at a controlled heating rate of 1 °C/min.

  • Validation & Analysis: The Tm​ is identified as the peak maximum of the endothermic event. The system self-validates through the sharpness of the peak; a highly cooperative transition (narrow peak) confirms pure, well-hydrated lipid phases[3].

Protocol B: Fluorescence Anisotropy (DPH Probe)

1,6-diphenyl-1,3,5-hexatriene (DPH) is a hydrophobic fluorophore that partitions exclusively into the acyl chain core of the membrane. Its rotational freedom is inversely proportional to membrane microviscosity.

  • Probe Incorporation: Co-dissolve the lipid and DPH in organic solvent at a strict molar ratio of 500:1 (Lipid:DPH). Self-Validating Control: This high ratio prevents Förster resonance energy transfer (FRET) between adjacent DPH molecules, ensuring that any depolarization is strictly due to membrane fluidity, not self-quenching.

  • Extrusion: Following hydration, extrude the MLVs through a 100 nm polycarbonate filter to form large unilamellar vesicles (LUVs), reducing light scattering artifacts.

  • Measurement: Excite the sample at 350 nm and measure emission at 428 nm using a spectrofluorometer with vertical and horizontal polarizers.

  • Temperature Ramp: Record the steady-state anisotropy ( r ) from 20 °C to 80 °C. A sharp, sigmoidal drop in anisotropy marks the transition from the restricted gel phase to the fluid liquid-crystalline phase.

Workflow Start Lipid Hydration & Extrusion (Form MLVs or LUVs) Split1 Differential Scanning Calorimetry (Thermodynamic Analysis) Start->Split1 Split2 Fluorescence Anisotropy (Microviscosity Analysis) Start->Split2 DSC_Step Measure Excess Heat Capacity (Cp) vs. Temperature Ramp (1°C/min) Split1->DSC_Step Fluor_Step Excite DPH Probe at 350 nm Measure Polarization at 428 nm Split2->Fluor_Step DSC_Result Identify Tm (Peak Maximum) & Enthalpy of Melting (ΔH) DSC_Step->DSC_Result Fluor_Result Calculate Anisotropy (r) Determine Gel-to-Fluid Transition Fluor_Step->Fluor_Result

Experimental workflows for quantifying membrane fluidity using DSC and Fluorescence Anisotropy.

Application-Driven Selection Guide

The choice between DLPA and DPPA should be dictated by the specific biophysical requirements of the end application:

  • Choose DLPA when: Formulating systems that require high lateral mobility at physiological temperatures. Because its Tm​ (~31 °C) is below 37 °C, DLPA is ideal for creating fluid biomimetic membranes used in enzymatic cleavage assays (where substrate mobility is required) or for studying the viscoelastic properties of highly compliant lipid bilayers[5].

  • Choose DPPA when: Designing rigid, highly stable liposomes for sustained drug delivery. The high Tm​ (~67 °C) ensures the membrane remains in a tightly packed gel phase in vivo, drastically reducing premature leakage of encapsulated hydrophilic APIs. Additionally, DPPA is the preferred candidate for studying calcium-induced membrane rigidification, as Ca2+ binding to the DPPA headgroup further locks the 16:0 chains into a highly ordered state[4].

Sources

Comparative

comparing 12:0 PA and 14:0 PA phase transition temperatures

[label=" Refining Workflow Details I'm now detailing the experimental setup and methodology. I am refining thin-film hydration protocols, focusing on ensuring sufficient water content exceeding Tm values.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

[label="

Refining Workflow Details

I'm now detailing the experimental setup and methodology. I am refining thin-film hydration protocols, focusing on ensuring sufficient water content exceeding Tm values. I've also incorporated a node for sample preparation in my DSC workflow, and am outlining baseline calibration and cycling procedures for data precision, for both the DLPA and DMPA.

Finalizing Reference Review

I'm now cross-checking references. I've confirmed Avanti Polar Lipids' phase transition temperatures; their domain is avantilipids.com. Next, I'll finalize the reference list to align with my findings, and ensure all sources support my comparative analysis of DLPA and DMPA. This will be the final step before consolidating the work into a coherent report.

Detailing Experimental Setup

I'm now detailing the experimental setup and methodology. I am refining thin-film hydration protocols, focusing on ensuring sufficient water content exceeding Tm values. I've also incorporated a node for sample preparation in my DSC workflow, and am outlining baseline calibration and cycling procedures for data precision, for both the DLPA and DMPA.

Compiling the Reference List

I'm now cross-checking references. I've confirmed Avanti Polar Lipids' phase transition temperatures; their domain is avantilipids.com. Next, I'll finalize the reference list to align with my findings, and ensure all sources support my comparative analysis of DLPA and DMPA. This will be the final step before consolidating the work into a coherent report.

Refining Analysis Focus

I'm now integrating insights on acyl chain length with van der Waals forces and phase transition temperatures. I'm focusing on why DMPA requires higher thermal energy, due to the increased interactions between the methylene groups in each chain. I'm carefully drafting a DSC protocol to guarantee internal validation, and the proper hydration for all samples.

Validating Hydration Protocols

I'm now detailing hydration parameters for DLPA and DMPA, with critical importance placed on exceeding Tm values. I will validate uniform vesicle formation by measuring size and PDI via DLS after extrusion, ensuring that hydration was above Tm and therefore successful.

Validating Experimental Workflow

I'm now integrating insights on acyl chain length with van der Waals forces and phase transition temperatures. I'm focusing on why DMPA requires higher thermal energy, due to the increased interactions. I'm carefully drafting a DSC protocol to guarantee validation.

Fig 1. Step-by-step DSC workflow for validating lipid phase transition temperatures.

Protocol 2: Liposome Formulation via Thin-Film Hydration

When formulating liposomes, the Tm​ strictly dictates the required processing temperature to ensure successful vesicle formation.

Step-by-Step Methodology:

  • Lipid Mixing: Dissolve the PA lipid (DLPA or DMPA) alongside co-lipids (e.g., Cholesterol, PC) in chloroform in a round-bottom flask.

  • Film Formation: Evaporate the solvent under a gentle nitrogen stream, followed by 2 hours in a vacuum desiccator to remove residual solvent.

  • Hydration: Add the aqueous buffer to the dried lipid film.

    • For DLPA ( Tm​ = 31 °C): Hydrate in a water bath set to 45 °C .

    • For DMPA ( Tm​ = 52 °C): Hydrate in a water bath set to 65 °C [[1]].

    • Causality: Hydration must occur at least 10 °C above the Tm​ . Below the Tm​ , the lipid chains are frozen in the Lβ​ phase, preventing the membrane from curving into closed vesicles.

  • Extrusion: Pass the MLV suspension through a polycarbonate membrane (e.g., 100 nm pore size) 11–21 times. The extruder block must also be heated to the respective hydration temperatures.

Self-Validation Checkpoint: Measure the resulting liposomes via Dynamic Light Scattering (DLS). A Polydispersity Index (PDI) < 0.1 validates that the hydration and extrusion temperatures were sufficiently above the Tm​ . A high PDI (> 0.3) indicates the presence of unhydrated lipid aggregates, proving the processing temperature was too low.

G Start Target Application Temp (e.g., 37°C) Fluid Require Fluidity? (Fusogenic Liposomes) Start->Fluid Rigid Require Rigidity? (Stable/Controlled Release) Start->Rigid DLPA 12:0 PA (DLPA) Tm = 31°C Fluid->DLPA DMPA 14:0 PA (DMPA) Tm = 52°C Rigid->DMPA

Fig 2. Decision matrix for selecting DLPA vs. DMPA based on application requirements.

  • Determination of the Main Phase Transition Temperature of Phospholipids by Oscillatory Rheology Source: Pharmaceutics (MDPI) URL:[Link]

  • Determination of L(alpha)-H(II) phase transition temperature for 1,2-dioleoyl-sn-glycero-3-phosphatidylethanolamine Source: Biophysical Journal URL:[Link]

Sources

Validation

Dilauroylphosphatidic Acid (DLPA) vs. Dilauroylphosphatidylcholine (DLPC): A Comprehensive Technical Comparison Guide

In the development of lipid nanoparticles and liposomal drug delivery systems, the selection of acyl chain length and headgroup chemistry fundamentally dictates the thermodynamic stability, encapsulation efficiency, and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the development of lipid nanoparticles and liposomal drug delivery systems, the selection of acyl chain length and headgroup chemistry fundamentally dictates the thermodynamic stability, encapsulation efficiency, and release kinetics of the formulation. 1,2-dilauroyl-sn-glycero-3-phosphate (DLPA) and 1,2-dilauroyl-sn-glycero-3-phosphocholine (DLPC) are both short-chain (12:0) saturated phospholipids. However, their distinct headgroups—anionic phosphatidic acid versus zwitterionic phosphatidylcholine—result in profoundly different physicochemical behaviors.

This guide provides an objective, data-driven comparison of DLPA and DLPC, equipping researchers and drug development professionals with the mechanistic insights required for rational formulation design.

Section 1: Physicochemical Properties & Molecular Causality

Despite sharing identical 12-carbon saturated acyl chains, DLPA and DLPC exhibit a massive 33 °C difference in their main phase transition temperatures (Tm).

Table 1: Quantitative Comparison of DLPA and DLPC

PropertyDLPA (12:0 PA)DLPC (12:0 PC)
Headgroup Phosphatidic Acid (PA)Phosphatidylcholine (PC)
Net Charge (pH 7.4) Anionic (~ -1 to -1.5)Zwitterionic (Neutral overall)
Phase Transition (Tm) 31 °C[1]-2 °C[1]
State at Room Temp (25 °C) Solid Gel Phase (Lβ)Liquid-Crystalline (Lα)
Primary Application Cationic drug tethering[2]Membrane fluidization[3]

The Causality of Phase Behavior: The Tm of a lipid bilayer is governed by the thermodynamic balance between attractive van der Waals forces among acyl chains and the lateral steric/electrostatic interactions of the headgroups.

For DLPC , the bulky trimethylammonium choline headgroup is highly hydrated and sterically demanding. This steric hindrance prevents the short 12-carbon chains from packing tightly, resulting in a highly fluid, liquid-crystalline (Lα) phase at room temperature[3].

Conversely, the small, negatively charged phosphate headgroup of DLPA engages in strong. This hydrogen-bonding network overcomes electrostatic repulsion, pulling the lipids into a tightly packed lattice. Consequently, van der Waals interactions between the lauroyl chains are maximized, stabilizing the gel phase (Lβ) and driving the Tm up to 31 °C[4].

LipidMechanisms cluster_DLPA DLPA (12:0 PA) cluster_DLPC DLPC (12:0 PC) NodeA1 Anionic PA Headgroup NodeA2 Intermolecular H-Bonding & Tight Packing NodeA1->NodeA2 NodeA3 High Tm (31 °C) Gel Phase at RT NodeA2->NodeA3 NodeB1 Zwitterionic PC Headgroup NodeB2 Steric Bulk & High Hydration NodeB1->NodeB2 NodeB3 Low Tm (-2 °C) Fluid Phase at RT NodeB2->NodeB3

Fig 1: How headgroup chemistry dictates phase transition temperature (Tm) and physical state at RT.

Section 2: Applications in Drug Development

DLPA: Electrostatic Tethering and Conformational Modulation DLPA is highly effective for encapsulating cationic active pharmaceutical ingredients (APIs), such as local anesthetics (e.g., tetracaine) or basic peptides. The anionic PA headgroup provides an electrostatic tether that drives initial drug partitioning into the membrane, followed by hydrophobic insertion[5]. Furthermore, DLPA has been shown to actively modulate the secondary structure of cationic polymers like poly(L-lysine),, which is critical for designing peptide-based delivery vectors[6].

DLPC: Membrane Fluidization and Short-Chain Dynamics Because DLPC is fluid at physiological temperatures, it is frequently used to lower the overall Tm of mixed-lipid systems. It is highly valuable in formulations requiring rapid, temperature-independent release kinetics. Additionally, DLPC is widely used in conjunction with long-chain lipids (like DMPC or DPPC) to form bicelles—disc-shaped lipid structures essential for membrane protein crystallization and NMR studies.

Section 3: Self-Validating Formulation Protocol

When formulating mixed DLPA/DLPC liposomes for cationic drug delivery, the vast difference in Tm must dictate the experimental workflow. Hydrating a lipid film below the Tm of its highest-melting component (DLPA, 31 °C) will result in incomplete hydration, phase separation, and massive aggregation.

Step-by-Step Methodology: Preparation of DLPA/DLPC (1:1 Molar Ratio) Liposomes

  • Lipid Film Formation : Dissolve DLPA and DLPC in chloroform/methanol (2:1 v/v) in a round-bottom flask. Evaporate the solvent using a rotary evaporator to form a thin film. Causality: Complete solvent removal under vacuum (overnight) is mandatory to prevent solvent-induced toxicity and ensure uniform lipid mixing without micro-domain phase separation.

  • Hydration (Temperature Critical) : Hydrate the film with a physiological buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4) at 40 °C (at least 5–10 °C above the DLPA Tm). Self-Validation Check 1: The film must completely detach, yielding a milky, heterogeneous suspension of multilamellar vesicles (MLVs). If clear patches remain on the flask wall, hydration is incomplete; increase the water bath temperature to 45 °C and vortex.

  • Extrusion : Pass the MLV suspension through a 100 nm polycarbonate membrane 11–15 times using a mini-extruder. The extruder block must be pre-heated to 40 °C. Self-Validation Check 2: The suspension must transition from milky to highly translucent, confirming the successful formation of large unilamellar vesicles (LUVs) <150 nm.

  • Characterization (DLS & Zeta Potential) : Self-Validation Check 3: Analyze the formulation via Dynamic Light Scattering (DLS). A Polydispersity Index (PDI) < 0.2 validates a uniform size distribution. Measure the Zeta potential; pure DLPC yields ~0 mV, while a 1:1 DLPA/DLPC mix should yield a strongly negative potential (e.g., -30 to -45 mV). This confirms the anionic DLPA is symmetrically incorporated into the outer leaflet rather than phase-separated.

ValidationWorkflow S1 Hydration (T > 40 °C) S2 Visual Check: Milky Suspension S1->S2 S3 Extrusion (100 nm at 40 °C) S2->S3 S4 Visual Check: Translucent S3->S4 S5 DLS & Zeta Validation S4->S5

Fig 2: Self-validating experimental workflow for DLPA/DLPC liposome preparation.

References
  • Matsuki, H., et al. "Thermotropic and barotropic phase transitions of dilauroylphosphatidylcholine bilayer." PubMed. URL: [Link]

  • Eibl, H. "Monolayer characteristics and thermal behaviour of phosphatidic acids." PubMed. URL: [Link]

  • "Binding of local anesthetic tetracaine to phosphatidylinositol and its mixed vesicles." Oxford Academic. URL: [Link]

  • Fukushima, K., et al. "Conformational change of poly(L-lysine) induced by lipid vesicles of dilauroylphosphatidic acid." PubMed. URL: [Link]

Sources

Comparative

dilauroylphosphatidic acid vs dioleoylphosphatidic acid vesicle stability

An in-depth understanding of lipid physicochemical properties is the cornerstone of rational liposome design. For researchers developing targeted drug delivery systems or studying membrane biophysics, the choice of the a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth understanding of lipid physicochemical properties is the cornerstone of rational liposome design. For researchers developing targeted drug delivery systems or studying membrane biophysics, the choice of the anionic phospholipid backbone dictates the thermodynamic and kinetic stability of the resulting vesicles.

This guide provides an objective, data-driven comparison of two prominent phosphatidic acids: Dilauroylphosphatidic acid (DLPA) and Dioleoylphosphatidic acid (DOPA) . By analyzing their phase behaviors, chemical vulnerabilities, and structural mechanics, we will establish a framework for selecting the optimal lipid for your vesicle formulations.

Physicochemical Grounding: Structure Dictates Phase Behavior

The fundamental differences in vesicle stability between DLPA and DOPA stem directly from their acyl chain architectures, which govern their phase transition temperatures ( Tm​ )[1].

  • DLPA (12:0 PA): Features two fully saturated, 12-carbon lauroyl chains. The absence of double bonds allows the acyl chains to pack tightly against one another, maximizing van der Waals interactions. Consequently, DLPA exhibits a relatively high Tm​ of approximately 31°C[1]. At room temperature (25°C), DLPA vesicles exist in a rigid, highly ordered gel phase ( Lβ​ ) [2].

  • DOPA (18:1 PA): Features two 18-carbon oleoyl chains, each containing a cis-double bond at the 9th position. This cis-unsaturation introduces a rigid 30-degree "kink" into the hydrophobic tail, which sterically hinders tight lipid packing. This drastically lowers the energy required to melt the chains, resulting in a Tm​ of -4°C[1]. At room temperature, DOPA vesicles exist in a highly fluid liquid-crystalline phase ( Lα​ ) .

Mechanism Structure Lipid Acyl Chain Structure Sat Saturated (DLPA, 12:0) Structure->Sat Unsat Unsaturated (DOPA, 18:1) Structure->Unsat Packing1 Tight Lipid Packing Strong van der Waals Sat->Packing1 Packing2 Kinked Chains Loose Packing Unsat->Packing2 Tm1 High Tm (~31°C) Gel Phase at 25°C Packing1->Tm1 Tm2 Low Tm (~-4°C) Fluid Phase at 25°C Packing2->Tm2 Perm1 Low Permeability High Physical Stability Tm1->Perm1 Perm2 High Permeability Risk of Leakage Tm2->Perm2

Mechanistic relationship between lipid saturation, phase transition, and vesicle permeability.

Comparative Vesicle Stability Dynamics

A. Physical Stability and Permeability

Vesicle permeability is inversely proportional to lipid packing density. Because DLPA remains in the gel phase at room temperature, its tightly packed hydrophobic core acts as a formidable barrier to the diffusion of encapsulated aqueous cargo. DOPA, being highly fluid, exhibits significantly higher baseline permeability. While DOPA's fluidity is advantageous for mimicking biological membranes or facilitating rapid payload release, it compromises long-term shelf stability due to spontaneous cargo leakage.

B. Chemical Stability (Oxidation Risk)

Chemical degradation is a primary mode of vesicle failure. The allylic hydrogens adjacent to the double bonds in DOPA are highly susceptible to lipid peroxidation by reactive oxygen species (ROS)[3]. Oxidation yields hydroperoxides and truncates the acyl chains into aldehydes. This chemical alteration shifts the lipid's spontaneous curvature, often driving a catastrophic structural transition from a stable lamellar bilayer to non-lamellar structures (e.g., inverted micelles), leading to vesicle collapse[3]. DLPA, being fully saturated, is virtually immune to oxidative degradation, granting it superior long-term chemical stability.

C. Ion-Induced Phase Transitions (Fusogenicity)

Phosphatidic acids possess a small, highly charged headgroup. When exposed to divalent cations (such as Ca2+ or Mg2+ ) or low pH environments, the negative charge of the PA headgroup is neutralized, and its hydration shell is shed[4]. For DOPA, the combination of a dehydrated, small headgroup and bulky, splayed unsaturated tails creates a packing parameter significantly greater than 1. This strongly favors the formation of inverted hexagonal ( HII​ ) or bicontinuous cubic ( QII​ ) phases, triggering rapid vesicle fusion and precipitation[4][5]. DLPA's shorter, straight chains maintain a more cylindrical geometry, making DLPA vesicles significantly more resistant to ion-induced non-lamellar phase transitions.

Quantitative Data Summary

The following table summarizes the critical parameters dictating the stability profiles of pure DLPA and DOPA vesicles.

ParameterDLPA (Dilauroyl-PA)DOPA (Dioleoyl-PA)
Hydrocarbon Chain 12:0 (Saturated)18:1 ( Δ9 -Cis Unsaturated)
Phase Transition ( Tm​ ) ~31°C-4°C
Phase at 25°C Gel ( Lβ​ )Liquid-Crystalline ( Lα​ )
Oxidation Susceptibility Very Low (Stable)High (Requires inert atmosphere)
Baseline Permeability LowHigh
Ca2+ -Induced Fusion ModerateVery High (Transitions to HII​ / QII​ phases)
Primary Application Stable, rigid anionic formulationsFusogenic liposomes, membrane models

Experimental Workflows for Assessing Stability

To objectively compare the stability of DLPA and DOPA vesicles in your own laboratory, the following self-validating protocols are recommended.

Protocol 1: Calcein Leakage Assay (Permeability & Physical Stability)

This assay quantifies the physical integrity of the lipid bilayer by measuring the de-quenching of a fluorescent dye as it leaks from the vesicle interior.

  • Lipid Film Hydration: Dry 10 mg of lipid (DLPA or DOPA) under nitrogen. Hydrate the film with 1 mL of buffer containing 50 mM Calcein (at this concentration, Calcein fluorescence is self-quenched).

  • Extrusion: Pass the hydrated suspension through a 100 nm polycarbonate membrane 11 times using a mini-extruder. Note: DLPA must be extruded above its Tm​ (e.g., at 40°C).

  • Purification (SEC): Isolate the calcein-loaded vesicles from unencapsulated dye using a Sephadex G-50 size exclusion column.

  • Incubation & Measurement: Dilute the purified vesicles in an iso-osmotic buffer. Measure baseline fluorescence ( F0​ ) at Ex/Em 490/520 nm. Incubate aliquots at desired temperatures (e.g., 4°C, 25°C).

  • Self-Validation (100% Release): At specific time points, measure the fluorescence ( Ft​ ). Then, add 0.1% Triton X-100 to completely lyse the vesicles and measure the maximum unquenched fluorescence ( Fmax​ ).

  • Calculation: % Leakage=Fmax​−F0​Ft​−F0​​×100

Protocol A 1. Lipid Film Hydration (50 mM Calcein) B 2. Extrusion (100 nm Polycarbonate) A->B C 3. SEC Purification (Sephadex G-50) B->C D 4. Thermal Incubation (4°C, 25°C, 37°C) C->D E 5. Fluorescence Readout (Triton X-100 Control) D->E

Step-by-step experimental workflow for the calcein release vesicle stability assay.

Protocol 2: Colloidal Stability via Dynamic Light Scattering (DLS)

To assess aggregation and fusion over time:

  • Prepare 1 mM empty vesicles of DLPA and DOPA in a low-salt buffer (e.g., 10 mM HEPES, pH 7.4).

  • Measure the initial Z-average diameter and Polydispersity Index (PDI) via DLS.

  • Store samples at 4°C and 25°C.

  • Measure size and PDI weekly for 28 days. A significant increase in Z-average or a PDI > 0.3 indicates vesicle aggregation or fusion (commonly observed in DOPA if oxidized or exposed to trace divalent cations).

Decision Matrix: Which Lipid to Choose?

  • Choose DLPA when: Your primary goal is maximizing the shelf-life and physical stability of an anionic liposome. DLPA is ideal for sustained-release drug delivery vehicles where premature leakage must be minimized, and formulations that will be stored for extended periods without strict anaerobic precautions.

  • Choose DOPA when: You are designing stimuli-responsive or fusogenic liposomes. DOPA's propensity to undergo lamellar-to-hexagonal phase transitions in the presence of calcium or acidic pH makes it an excellent candidate for endosomal escape mechanisms in intracellular drug/gene delivery. However, DOPA formulations require rigorous protection from light and oxygen (e.g., argon purging, addition of antioxidants like α -tocopherol) to maintain stability.

References

  • Influence of the Lipid Phase State and Electrostatic Surface Potential on the Conformations of a Peripherally Bound Membrane Protein. ACS Publications. Available at:[Link]

  • Oxidation of Membrane Curvature-Regulating Phosphatidylethanolamine Lipid Results in Formation of Bilayer and Cubic Structures. Sci-Hub. Available at:[Link]

  • Activation Energy of the Low-pH-Induced Lamellar to Bicontinuous Cubic Phase Transition in Dioleoylphosphatidylserine/Monoolein. Langmuir - ACS Publications. Available at:[Link]

  • Formation of Cubic Phases from Large Unilamellar Vesicles of Dioleoylphosphatidylglycerol/Monoolein Membranes Induced by Low Concentrations of Ca2+. Langmuir - ACS Publications. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Dilauroylphosphatidic acid proper disposal procedures

As a Senior Application Scientist, I frequently oversee the integration of synthetic lipids like Dilauroylphosphatidic acid (DLPA, 12:0 PA) into lipid nanoparticle (LNP) and liposomal formulations. While DLPA is a natura...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently oversee the integration of synthetic lipids like Dilauroylphosphatidic acid (DLPA, 12:0 PA) into lipid nanoparticle (LNP) and liposomal formulations. While DLPA is a naturally inspired, biocompatible molecule, its amphiphilic nature and the organic solvents required for its manipulation necessitate strict, scientifically grounded disposal protocols.

Below is the comprehensive, step-by-step operational guide for the safe handling, decontamination, and disposal of DLPA waste streams.

Operational Causality: The Science of DLPA Waste

DLPA (1,2-dilauroyl-sn-glycero-3-phosphate) is an anionic phospholipid featuring a highly hydrophobic dilauroyl tail (12-carbon chains) and a hydrophilic phosphate head. Because of this structure, DLPA readily forms micelles and lipid bilayers in aqueous environments.

While the lipid itself is not classified as highly toxic, its disposal is heavily dictated by its physical state and solvent matrix. DLPA must never be disposed of down the drain;1[1], leading to elevated Biochemical Oxygen Demand (BOD) and potential aquatic toxicity. Furthermore, because DLPA is typically solubilized in halogenated solvents (like chloroform) during formulation, the resulting mixture fundamentally shifts from a benign biological material to a highly regulated hazardous chemical waste.

Hazard Assessment & Safety Prerequisites

Before initiating any disposal or cleanup procedures, ensure the following safety prerequisites are met:

  • Personal Protective Equipment (PPE): Operators must wear2[2].

  • Ventilation: All handling of powdered DLPA or solvent-dissolved DLPA must occur within a certified fume hood to avoid inhalation of fine particulates or solvent vapors[3].

Step-by-Step Disposal Protocols

Protocol A: Solid DLPA Powder Disposal
  • Consolidation: Gather all empty DLPA vials, contaminated spatulas, and weighing papers inside a certified fume hood.

    • Causality: DLPA powder is light and prone to electrostatic dispersion; handling in a hood prevents inhalation and cross-contamination.

  • Primary Containment: Place the items into a primary clear, sealable chemical waste bag.

  • Validation Check: Weigh the sealed bag on a top-loading balance. Wait 5 minutes and weigh again. A stable weight confirms the absence of residual volatile solvents, preventing dangerous vapor pressure buildup in the sealed disposal bag.

  • Secondary Containment: Double-bag the waste, attach a completed "Non-Hazardous Chemical Waste" label, and transfer to the central solid chemical waste bin for eventual incineration.

Protocol B: Organic Solvent Solutions (e.g., Chloroform/Methanol)
  • Segregation: Identify the solvent matrix. If the DLPA is dissolved in chloroform or dichloromethane, it MUST go into the Halogenated waste stream. If dissolved in ethanol or methanol, use the Non-Halogenated stream.

    • Causality: Mixing halogenated and non-halogenated waste can cause exothermic reactions and significantly increases institutional disposal costs.

  • Transfer: Using a glass funnel, pour the lipid solution into the designated high-density polyethylene (HDPE) or glass waste carboy.

  • Rinsing: Rinse the primary lipid container twice with a small volume of the base solvent and add the rinsate to the carboy to ensure complete lipid transfer.

  • Validation Check: Verify the carboy cap is vented. Halogenated solvents can build vapor pressure over time; a vented cap is a self-validating safety mechanism that prevents container rupture.

Protocol C: Aqueous Liposomal Suspensions
  • Inactivation: If the DLPA liposomes encapsulate active pharmaceutical ingredients (APIs) or nucleic acids, add 10% v/v household bleach (sodium hypochlorite) to the suspension.

    • Causality: Bleach oxidizes the lipid bilayers, disrupting the liposomes and degrading the encapsulated biologic payload, rendering it safe for standard chemical disposal.

  • Incubation: Allow the mixture to sit for 30 minutes at room temperature.

  • Validation Check: Observe the solution. A shift from a cloudy, milky suspension to a clearer solution indicates successful liposomal disruption and lipid oxidation.

  • Disposal: Pour the deactivated solution into the aqueous chemical waste stream. Do not pour down the drain.

Emergency Spill Containment

In the event of a DLPA spill, do not use water as a first response. Water will cause the amphiphilic lipid to form a slippery, micellar suspension that expands the contamination zone.

  • Containment: 2 (such as diatomite or universal binders)[2].

  • Collection: For solid powder spills, 4[4].

  • Decontamination: Decontaminate the surface by scrubbing with an alcohol (like isopropanol or ethanol) to dissolve residual lipid films[2]. Dispose of all cleanup materials via the Solid Chemical Waste stream.

Quantitative Waste Categorization

To ensure compliance, adhere to the following quantitative limits and categorizations for DLPA waste streams:

Waste TypeTypical Solvent/MatrixEPA Waste Code (US)Max AccumulationMax Storage TimePrimary Disposal Route
Solid Lipid None (Neat Powder)Non-RCRA55 Gallons180 DaysIncineration
Halogenated Chloroform, DCMU044 (Chloroform)55 Gallons90 DaysHalogenated Organic
Non-Halogenated Ethanol, MethanolD001 (Ignitable)55 Gallons90 DaysNon-Halogenated Organic
Aqueous LNP PBS, HEPES bufferNon-RCRA55 Gallons180 DaysAqueous Chemical

Disposal Workflow Visualization

DLPA_Workflow Start DLPA Waste Generation Solid Solid Powder Start->Solid Organic Organic Solvent Start->Organic Aqueous Aqueous LNP Start->Aqueous Solid_Action Seal in chemical bag Solid->Solid_Action Org_Hal Halogenated (CHCl3) Organic->Org_Hal Org_NonHal Non-Halogenated (EtOH) Organic->Org_NonHal Aq_Action Chemical Deactivation Aqueous->Aq_Action Stream_Solid Solid Waste Stream Solid_Action->Stream_Solid Stream_Liq Liquid Organic Stream Org_Hal->Stream_Liq Org_NonHal->Stream_Liq Stream_Aq Aqueous Waste Stream Aq_Action->Stream_Aq

Decision tree for DLPA waste segregation and disposal pathways.

References

  • Title: Safety Data Sheet 1,2-Dioleoyl-Sn-glycero-3-phosphocholine Source: metasci.ca URL: 3

  • Title: 1,2-Dilauroyl-sn-glycero-3-PE - Safety Data Sheet Source: caymanchem.com URL: 1

  • Title: 1-2-Dioleoyl-sn-glycero-3-phosphocholine - Safety Data Sheet Source: medchemexpress.com URL: 2

  • Title: 1,2-Distearoyl-sn-glycero-3-phosphocholine - Safety Data Sheet Source: chemicalbook.com URL: 4

Sources

© Copyright 2026 BenchChem. All Rights Reserved.